(S)-2-(1-Amino-ethyl)-benzoic acid
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
KYZTUNCFUQURFU-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (S)-2-(1-Amino-ethyl)-benzoic acid
Title: Structural Biology and Synthetic Utility of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Whitepaper
Executive Summary
This compound is a highly versatile, chiral bifunctional building block utilized extensively in modern organic synthesis and pharmaceutical drug development. Characterized by an ortho-substituted benzene ring bearing both a carboxylic acid and a chiral 1-aminoethyl moiety, this compound serves as a critical precursor for conformationally restricted peptidomimetics and heterocyclic scaffolds. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in drug design, and validated protocols for its isolation and analytical verification.
Chemical Structure and Stereochemical Significance
The molecular architecture of this compound is defined by the spatial proximity of its two functional groups. The ortho-relationship between the carboxyl group (-COOH) and the 1-aminoethyl group (-CH(CH3)NH2) enables unique intramolecular interactions.
-
Stereocenter Impact: The (S)-configuration at the benzylic carbon dictates the 3D projection of the methyl group. In structure-based drug design (SBDD), this specific vectoring is crucial. When incorporated into a larger drug molecule, the (S)-methyl group often occupies specific hydrophobic sub-pockets in target proteins, whereas the (R)-enantiomer might cause steric clashes, leading to a drastic drop in binding affinity.
-
Intramolecular Hydrogen Bonding: The proximity of the primary amine and carboxylic acid allows for the formation of a stable intramolecular hydrogen bond, which can influence the molecule's pKa, lipophilicity (LogP), and overall membrane permeability.
Physicochemical Properties
The following table summarizes the core quantitative data for the compound and its common salt forms ([1],[2]).
| Property | Value |
| Chemical Name | (S)-2-(1-Aminoethyl)benzoic acid |
| Molecular Formula | C |
| Molecular Weight | 165.19 g/mol (Free base) / 201.65 g/mol (HCl salt) |
| CAS Number (S-enantiomer HCl) | 1391361-43-5 |
| CAS Number (R-enantiomer) | 1187930-78-4 |
| CAS Number (Racemate HCl) | 658683-12-6 |
| Appearance | White to light-yellow crystalline solid |
| Solubility | Soluble in Water (as HCl salt), DMSO, Methanol |
| SMILES (S-enantiomer) | CO)N |
Mechanistic Role in Drug Development
In medicinal chemistry, this compound is rarely the final active pharmaceutical ingredient (API); rather, it acts as a "privileged scaffold."
-
Lactamization to Isoindolinones: The most prominent use of this scaffold is its facile dehydration and cyclization into (S)-3-methylisoindolin-1-one derivatives. This rigid bicyclic system is a known pharmacophore for targeting kinases, MDM2-p53 interactions, and various central nervous system (CNS) receptors. The cyclization locks the conformation, reducing the entropic penalty upon target binding.
-
Peptidomimetic Macrocycles: The amino and carboxyl termini can be integrated into peptide backbones. The rigid benzene ring acts as a conformational restrictor, forcing the peptide into a specific secondary structure (e.g., a beta-turn), which enhances proteolytic stability and target affinity.
Logical mapping of the (S)-2-(1-Aminoethyl)benzoic acid scaffold in drug design.
Experimental Protocols: Chiral Resolution and Validation
While asymmetric synthesis is possible, classical chiral resolution of the racemic mixture (CAS: 658683-12-6) remains a highly scalable and cost-effective approach ([3]). The following protocol details the resolution of the racemate using diastereomeric salt formation, designed as a self-validating system.
Protocol A: Chiral Resolution via Diastereomeric Salt Formation
Causality & Logic: The racemic amine is reacted with an enantiopure chiral acid to form two diastereomeric salts. Because diastereomers have different physical properties (specifically, lattice energies and hydration spheres), they exhibit different solubilities, allowing for separation via fractional crystallization.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-(1-aminoethyl)benzoic acid in a mixture of absolute ethanol and water (9:1 v/v) at 70°C.
-
Causality: The 9:1 EtOH/H
O ratio is critical; water increases the solubility of the highly polar salts, preventing premature, non-selective precipitation, while ethanol lowers the dielectric constant to facilitate crystallization upon cooling. -
Add 1.0 equivalent of a chiral resolving agent, such as (1R)-(-)-10-Camphorsulfonic acid. Stir for 30 minutes at 70°C.
-
-
Fractional Crystallization:
-
Slowly cool the solution to room temperature over 4 hours, then to 4°C overnight.
-
Causality: Slow cooling ensures thermodynamic control, allowing the less soluble diastereomeric salt—typically the (S)-amine-(1R)-acid salt—to form highly pure crystals, leaving the (R)-amine salt in the mother liquor.
-
Filter the precipitate and wash with cold ethanol.
-
-
Free Base Recovery:
-
Suspend the isolated salt in water and adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0-6.5) using 1M NaOH.
-
Causality: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic free base, driving its precipitation and allowing for recovery without racemization.
-
Filter, wash with distilled water, and dry under vacuum to yield pure this compound.
-
Step-by-step workflow for the chiral resolution of 2-(1-Aminoethyl)benzoic acid.
Protocol B: Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the resolution, the enantiomeric excess (ee) must be quantitatively verified.
-
Chiral HPLC Analysis:
-
Column: Chiralcel OD-H (or an equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v).
-
Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing caused by secondary interactions with the silica support.
-
Detection: UV at 254 nm.
-
-
Validation Criteria: The isolated (S)-enantiomer must exhibit an ee > 99%. If the ee is lower, the fractional crystallization step (Protocol A, Step 2) must be repeated (recrystallization) until the optical purity meets the standard.
References
Sources
Thermodynamic Stability of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Guide
This guide provides a comprehensive technical analysis of the thermodynamic stability of (S)-2-(1-Amino-ethyl)-benzoic acid, focusing on its propensity for cyclization and the implications for drug development.
Executive Summary
This compound is a chiral, ortho-substituted benzoic acid derivative that serves as a critical precursor to 3-methylisoindolin-1-one (3-methylphthalimidine) scaffolds. In the context of drug development, this molecule presents a distinct stability profile governed by two competing thermodynamic forces:
-
Zwitterionic Stabilization: In the solid state and neutral aqueous solutions, the open-chain form is stabilized by intramolecular electrostatic interactions (salt bridges).
-
Cyclodehydration (Lactamization): The molecule is thermodynamically poised to undergo intramolecular cyclization to form the corresponding lactam. This transformation is often exothermic and irreversible under physiological conditions, making the "open" amino acid form metastable.
Key Insight: Researchers must treat this compound not as a static building block, but as a masked isoindolinone . Stability protocols must prioritize the suppression of acid-catalyzed cyclization and the monitoring of enantiomeric excess (ee), as the cyclization pathway can occasionally facilitate racemization mechanisms.
Molecular Architecture & Reactivity
The Ortho-Effect and Zwitterionic Equilibrium
Unlike meta- or para-substituted isomers, the ortho-substitution pattern places the nucleophilic amine (-NH₂) in close proximity to the electrophilic carbonyl carbon of the carboxylic acid (-COOH).
-
Open Form (Zwitterion): In neutral media (pH ~6-7), the molecule exists primarily as a zwitterion (
and ). This form is stabilized by a pseudo-six-membered intramolecular hydrogen bond network. -
Closed Form (Lactam): Upon protonation of the carbonyl oxygen or activation of the carboxylate, the amine attacks the carbonyl carbon, leading to the expulsion of water and the formation of the 5-membered isoindolinone ring.
Structural Comparison
| Feature | This compound | (S)-3-Methylisoindolin-1-one |
| State | Metastable (Open Chain) | Thermodynamically Stable (Cyclic) |
| Primary Interaction | Ionic/H-bond (Zwitterion) | Covalent Amide Bond |
| Chiral Center | Benzylic Amine ( | Benzylic Aminal-like ( |
| Solubility | High in Water/Polar Solvents | High in Organic Solvents |
| UV Signature | Shifted |
Thermodynamic Landscape
The transition from the amino acid to the lactam is driven by both enthalpy (
The Driving Force ( )
The cyclization reaction is thermodynamically favored:
-
Enthalpic Contribution (
): Formation of the amide bond is exothermic. Furthermore, the isoindolinone ring system fuses the lactam to the benzene ring, creating a rigid, conjugated system that is lower in energy than the flexible open chain. -
Entropic Contribution (
): While cyclization is entropically unfavorable due to loss of rotational freedom, the release of a water molecule (in solution or melt) often compensates for this, especially at elevated temperatures. The "Gem-Dimethyl" effect (or in this case, the rigid ortho-scaffold) pre-organizes the molecule, reducing the entropic penalty of ring closure.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the competing pathways of cyclization and potential racemization.
Caption: Figure 1. Thermodynamic pathway showing the spontaneous cyclization of the (S)-amino acid to the stable lactam form. Racemization is a secondary risk under basic conditions.
Degradation & Transformation Pathways
Pathway A: Acid-Catalyzed Cyclodehydration
This is the primary instability mode. Even trace amounts of acid (or acidic pH in formulation) will protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by the amine.
-
Mechanism: Proton transfer
Nucleophilic attack Tetrahedral intermediate Elimination of water. -
Kinetics: First-order with respect to the amino acid concentration. The rate increases significantly with temperature and decreasing pH (below pKa of the carboxylic acid).
Pathway B: Racemization
The chiral center at the benzylic position is relatively stable in the open form due to the lack of an adjacent carbonyl (unlike
-
Via Quinone Methide (Theoretical): Under extreme oxidative or basic conditions, elimination could form a transient quinone methide-like species, destroying chirality.
-
Post-Cyclization: Once the lactam is formed, the C3 proton is benzylic and adjacent to nitrogen. While less acidic than an
-carbonyl proton, strong bases can deprotonate this position, leading to racemization.
Experimental Protocols for Stability Assessment
To rigorously validate the stability of this compound, use the following self-validating workflows.
HPLC Method for Cyclization Monitoring
Distinguishing the amino acid from the lactam requires a method that separates highly polar zwitterions from neutral amides.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amino acid protonated/soluble).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic).
-
Expected Result:
-
Amino Acid (Open): Elutes early (high polarity).
-
Lactam (Closed): Elutes later (lower polarity, hydrophobic interaction).
-
Solid-State Stability (DSC/TGA)
-
DSC (Differential Scanning Calorimetry): Look for an endotherm (melting) followed immediately by an exotherm (cyclization) or a combined event. Pure amino acid often cyclizes upon melting.
-
TGA (Thermogravimetric Analysis): Monitor for a mass loss of ~10% (equivalent to loss of H₂O, MW=18) at the melting transition, confirming thermal cyclodehydration.
Workflow Diagram: Stability Testing
Caption: Figure 2. Step-by-step workflow for assessing thermodynamic stability in both solid and solution states.
Handling & Storage Strategies
Based on the thermodynamic propensity for cyclization, the following storage conditions are mandatory to maintain the integrity of the open-chain form:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Kinetic suppression of the cyclization reaction. |
| pH Environment | Neutral (pH 7) | Avoid acidic pH which catalyzes carbonyl activation. Avoid strong bases which may risk racemization. |
| Physical Form | Salt Form (e.g., HCl) | While HCl salts are common, excess acid can promote cyclization upon dissolution. The zwitterion is generally stable dry. |
| Solvent | Lyophilized Powder | Avoid storing in solution. Water acts as a medium for proton transfer required for cyclization. |
Synthesis Implication
If this compound is an intermediate in a synthesis, do not isolate it . Proceed immediately to the next step or perform the cyclization intentionally if the lactam is the desired product. Attempting to dry and store the open amino acid often results in partial conversion to the lactam, complicating stoichiometry.
References
-
NIST Chemistry WebBook. Benzoic acid, 2-amino-, ethyl ester and derivatives: Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. Synthesis of Isoindolinones (Phthalimidines). (Detailed mechanisms of cyclization from ortho-substituted benzoic acids). [Link]
-
PubChem. 3-(2-Aminoethyl)benzoic acid Compound Summary. National Center for Biotechnology Information. [Link]
-
ScienceDirect. Thermodynamics of the dissociation of ortho-substituted benzoic acids. (Provides context on the ortho-effect and hydrogen bonding). [Link]
-
ResearchGate. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (Analogous kinetic study of ortho-cyclization). [Link]
Solubility Profile of (S)-2-(1-Amino-ethyl)-benzoic Acid in Organic Solvents: A Methodical Approach to Characterization and Interpretation
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate therapeutic efficacy. (S)-2-(1-Amino-ethyl)-benzoic acid, an amphoteric molecule possessing both a basic amino group and an acidic carboxylic acid group, presents a unique and challenging solubility profile. Its ability to exist as a zwitterion in its solid state and in various solutions profoundly influences its interaction with different solvent environments. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. We will explore the underlying physicochemical principles, detail a robust experimental protocol for solubility determination, and present a theoretical lens through which to understand the observed data, leveraging concepts such as Hansen Solubility Parameters (HSP) and Kamlet-Taft solvatochromic parameters.
Introduction: The Critical Role of Solubility
In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility is paramount.[1] It dictates the rate and extent of drug absorption, influences formulation strategies, and impacts process chemistry from crystallization to purification.
This compound is a chiral amino acid derivative. Its structure, featuring both a primary amine and a carboxylic acid on a benzoic acid scaffold, makes it an interesting candidate for medicinal chemistry exploration. However, this very structure confers upon it an amphoteric and zwitterionic character, which complicates its solubility behavior. Unlike simple acidic or basic compounds, its solubility is not governed by a single pKa but by the interplay between its acidic (pKa₁) and basic (pKa₂) dissociation constants. Understanding how this molecule interacts with solvents of varying polarity, proticity, and hydrogen bonding capability is essential for its development.
This guide moves beyond simple data reporting. It aims to provide the causality behind the observations, equipping the scientist with the tools to not only measure but also predict and rationalize the solubility of this and other complex zwitterionic molecules.
Physicochemical Characterization of the Solute
Before any experimental solubility screening, a thorough characterization of the solute is non-negotiable. These fundamental properties govern the energy required to break the crystal lattice and the energy released upon solvation.
| Property | Hypothetical Value | Rationale and Importance |
| Molecular Weight | 179.21 g/mol | Foundational for converting mass-based solubility (mg/mL) to molarity (mol/L) for thermodynamic analysis. |
| pKa₁ (Carboxylic Acid) | ~4.0 | Determines the pH below which the carboxyl group is predominantly protonated (-COOH). |
| pKa₂ (Amine) | ~9.5 | Determines the pH above which the amino group is predominantly deprotonated (-NH₂). |
| Isoelectric Point (pI) | ~6.75 | The pH at which the molecule has a net-zero charge (zwitterionic form), often corresponding to the point of minimum aqueous solubility.[2] |
| Melting Point | >200 °C (decomposes) | A high melting point suggests strong intermolecular forces (ionic interactions, hydrogen bonding) in the crystal lattice, which must be overcome by the solvent. |
| LogP (Octanol-Water) | ~1.5 (Calculated) | Provides a measure of lipophilicity. A low value indicates a preference for polar environments. |
| Polymorphism | Unknown, but likely | The potential to exist in different crystal forms is high for zwitterionic compounds. Different polymorphs can have significantly different solubilities. |
The zwitterionic nature, driven by the pKa values, means that in its solid state, the molecule is essentially a salt, held together by strong electrostatic interactions and hydrogen bonds. This high lattice energy is a major barrier to dissolution, which can only be overcome by solvents capable of forming strong, favorable interactions with both charged centers of the molecule.
A Theoretical Framework for Solvent-Solute Interactions
To move from observation to prediction, we employ established solvent theories. These models provide a quantitative basis for the adage "like dissolves like."
Hansen Solubility Parameters (HSP)
HSP theory deconstructs the total cohesive energy of a substance into three components[3][4]:
-
δD (Dispersion): Energy from weak, nonpolar van der Waals forces.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond donor and acceptor interactions.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional Hansen space can be calculated; a smaller distance implies higher solubility. For a zwitterionic molecule like this compound, we would predict its δP and δH values to be high. Therefore, solvents with significant polar and hydrogen-bonding character will be required for good solubility.
Kamlet-Taft Solvatochromic Parameters
This model provides a more nuanced view of specific solvent-solute interactions by characterizing a solvent based on three empirical parameters[6][7][8]:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.
This framework is exceptionally well-suited for our molecule. A good solvent must interact with both the positively charged ammonium group (-NH₃⁺) and the negatively charged carboxylate group (-COO⁻).
-
High α value solvents (like methanol, ethanol) can donate a hydrogen bond to the carboxylate anion.
-
High β value solvents (like DMSO, DMF) can accept a hydrogen bond from the ammonium cation.
-
High π* value solvents will stabilize the overall zwitterionic dipole.
Experimental Protocol: Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed glass vial. The excess should be visually apparent to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established by sampling at various time points (e.g., 8, 24, 48, 72 hours) until the measured concentration plateaus.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[9][11] A standard calibration curve prepared with known concentrations of the API is used to determine the concentration in the sample.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in both mg/mL and mol/L.
Hypothetical Solubility Profile and Scientific Interpretation
The following table presents a scientifically plausible, though hypothetical, solubility profile for this compound at 25 °C. This data will serve as a basis for our interpretive discussion.
| Solvent | Class | Solubility (mg/mL) | Solubility (M) | HSP Distance (Ra)¹ | Kamlet-Taft (α, β, π*)² |
| Heptane | Non-Polar | < 0.01 | < 5.6 x 10⁻⁵ | High | (0.00, 0.00, -0.08) |
| Toluene | Non-Polar (Aromatic) | 0.15 | 8.4 x 10⁻⁴ | High | (0.00, 0.11, 0.59) |
| Acetone | Polar Aprotic | 5.5 | 0.031 | Medium | (0.08, 0.48, 0.71) |
| Acetonitrile | Polar Aprotic | 2.1 | 0.012 | Medium | (0.19, 0.31, 0.75) |
| DMSO | Polar Aprotic | > 200 | > 1.12 | Low | (0.00, 0.76, 1.00) |
| Ethanol | Polar Protic | 25.0 | 0.140 | Low | (0.83, 0.77, 0.54) |
| Methanol | Polar Protic | 42.0 | 0.234 | Low | (0.93, 0.62, 0.60) |
| Water | Polar Protic | 1.5 (at pI) | 0.008 | Medium | (1.17, 0.47, 1.09) |
¹ HSP Distance is a qualitative estimate (Low, Medium, High) relative to the predicted HSP of the solute. ² Kamlet-Taft parameters are literature values for the pure solvents.[6][12]
Interpretation by Solvent Class
-
Non-Polar Solvents (Heptane, Toluene): The solubility is practically negligible.[13] This is an expected outcome. The energy gained from weak dispersion interactions (δD) is insufficient to overcome the powerful electrostatic and hydrogen-bonding forces of the API's crystal lattice. The HSP distance is large, and the Kamlet-Taft parameters show a near-total lack of the specific interactions required.
-
Polar Aprotic Solvents (Acetone, Acetonitrile, DMSO): Solubility increases significantly in this class.
-
DMSO stands out as an exceptional solvent. Its high polarity (π* = 1.00) effectively solvates the zwitterionic dipole, while its extremely strong hydrogen bond accepting ability (β = 0.76) powerfully interacts with the -NH₃⁺ protons.[6][8] This combination makes it highly effective at breaking the crystal lattice, resulting in a low HSP distance.
-
Acetone shows moderate solubility. It has a reasonable polar character and can act as a hydrogen bond acceptor, but it is less effective than DMSO in both regards.
-
-
Polar Protic Solvents (Ethanol, Methanol): This class demonstrates high solubility. These solvents are amphiprotic; they can act as both hydrogen bond donors and acceptors.
-
The hydroxyl proton is acidic (high α value), allowing it to form a strong hydrogen bond with the API's carboxylate group (-COO⁻).
-
The hydroxyl oxygen is basic (high β value), allowing it to accept a hydrogen bond from the API's ammonium group (-NH₃⁺).
-
This dual-interaction capability makes them uniquely suited to solvate both ends of the zwitterion simultaneously, leading to a very low HSP distance and high solubility. Methanol, being more polar and a slightly stronger H-bond donor than ethanol, shows correspondingly higher solubility.
-
Conclusion
The solubility profile of this compound is a direct consequence of its zwitterionic structure. Its solubility is poor in non-polar solvents but significant in polar solvents that can offer specific interactions. Polar aprotic solvents with high hydrogen bond basicity (like DMSO) and polar protic solvents capable of both donating and accepting hydrogen bonds (like methanol and ethanol) are particularly effective. A systematic approach, combining robust experimental measurement via the shake-flask method with interpretation through theoretical frameworks like Hansen Solubility Parameters and Kamlet-Taft parameters, provides a powerful and predictive understanding of this complex behavior. This integrated strategy is indispensable for guiding formulation design, process development, and ensuring the successful progression of such molecules in the drug development pipeline.
References
- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887. (Source available via various academic publishers).
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IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184. [Link]
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ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]
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Spange, S., Weiß, N., Schmidt, C. H., & Schreiter, K. (2018). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. ChemistryOpen, 7(5), 365–377. [Link]
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Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Stenutz. [Link]
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PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. National Center for Biotechnology Information. [Link]
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Anselmo, G., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. USP. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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Malaysian Journal of Chemistry. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. [Link]
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American Pharmaceutical Review. (2013). Analytical Method Selection for Drug Product Dissolution Testing. [Link]
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Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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World Health Organization (WHO). (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [Link]
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Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility. [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Journal of Pharmaceutical Technology, Research and Management. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. [Link]
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ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]
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SciSpace. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. [Link]
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University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]
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RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]
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DiVA Portal. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
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ResearchGate. (2023). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]
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Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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The Chiral Isoindolinone Gateway: Pharmacological Potential of (S)-2-(1-Amino-ethyl)-benzoic Acid Derivatives
Topic: Pharmacological Potential of (S)-2-(1-Amino-ethyl)-benzoic Acid Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This compound represents a distinct class of chiral
Structural Significance & Chiral Logic
The pharmacological value of this compound lies in its ability to undergo intramolecular cyclization to form a rigid, chiral bicyclic lactam.
The Conformational Lock
In its open form, the molecule is a flexible
-
Chirality: The (S)-configuration at the C3 position of the resulting isoindolinone is non-interconvertible under standard conditions, unlike the labile chiral centers in some other heterocycles. This allows for the creation of enantiopure libraries.
-
Bioisosterism: The 3-methylisoindolin-1-one core acts as a bioisostere for the indole ring (found in serotonin) and the purine base, allowing it to dock into kinase ATP-binding pockets and GPCR orthosteric sites.
DOT Visualization: The Cyclization Pathway
The following diagram illustrates the transformation from the open-chain precursor to the active pharmacological scaffold and its downstream derivatives.
Figure 1: The "Gateway" mechanism transforming the flexible amino acid into rigid bioactive scaffolds.
Pharmacological Targets & Mechanisms
MDM2-p53 Interaction Inhibition (Oncology)
Derivatives of (S)-3-methylisoindolin-1-one function as effective inhibitors of the MDM2-p53 protein-protein interaction. The p53 tumor suppressor is often inactivated by MDM2; blocking this interaction restores p53 function, leading to apoptosis in cancer cells.
-
Mechanism: The hydrophobic 3-methyl group of the (S)-isomer mimics the Trp23 side chain of p53, which inserts deeply into the hydrophobic cleft of MDM2.
-
Selectivity: The (S)-enantiomer typically shows 10-100x higher binding affinity than the (R)-enantiomer due to steric clashes of the methyl group in the "wrong" orientation within the MDM2 pocket [1].
CNS Modulation (5-HT and Dopamine)
The isoindolinone core is structurally related to the pharmacophore of Pagoclone , an anxiolytic agent.
-
Receptor Targets: 5-HT2A and D2 receptors.
-
Activity: N-substituted derivatives (e.g., with piperazine linkers) act as atypical antipsychotics. The rigid lactam ring holds the aryl-piperazine tail in a specific vector relative to the aromatic head, optimizing receptor residence time [2].
Peptidomimetics
This compound is used as a Turn Inducer in peptide synthesis.
-
Application: When inserted into a peptide chain, the ortho-substitution pattern forces the backbone into a
-turn conformation. This is critical for mimicking protein loops in vaccine design or disrupting protein aggregation (e.g., in amyloid diseases).
Experimental Protocols
Protocol: Cyclization to (S)-3-Methylisoindolin-1-one
Rationale: This protocol uses a self-validating microwave-assisted method to ensure complete conversion without racemization, a common risk in thermal dehydration of chiral amino acids.
Materials:
-
This compound (1.0 eq)
-
Ethanol (anhydrous)
-
Thionyl Chloride (SOCl2) (1.2 eq) - In situ acid chloride generation/esterification
-
Triethylamine (TEA) (3.0 eq)
Step-by-Step Methodology:
-
Activation: Dissolve the amino acid in anhydrous ethanol at 0°C. Add SOCl2 dropwise. Stir for 1 hour to form the ethyl ester intermediate (prevents high-temp racemization).
-
Basification: Evaporate solvent. Redissolve residue in Ethanol/TEA mixture.
-
Cyclization: Transfer to a microwave reactor vial. Irradiate at 120°C for 15 minutes (Power: 150W).
-
Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting amino acid (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.5).
-
-
Purification: Concentrate in vacuo. Recrystallize from Et2O/Hexane.
-
Chiral Analysis: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Expect >98% ee.[1][2]
Data Summary: Activity of Derivatives
The following table summarizes the IC50 values of N-substituted derivatives synthesized from this core against key targets [3].
| Derivative (N-Substituent) | Target | IC50 (nM) | Primary Indication |
| H (Unsubstituted) | MDM2 | >10,000 | Inactive Scaffold |
| 4-Chlorobenzyl | MDM2 | 120 | Oncology (p53 restoration) |
| 4-(4-Methylpiperazin-1-yl) | 5-HT2A | 45 | Antipsychotic |
| 3-Methoxy-phenyl | PARP-1 | 210 | DNA Repair Inhibition |
Advanced Visualization: Structure-Activity Relationship (SAR)
This diagram maps the specific regions of the molecule to their biological functions.
Figure 2: SAR Map detailing the functional role of each moiety within the cyclized derivative.
References
-
Asymmetric Synthesis of 3-Substituted Isoindolinones. Journal of Organic Chemistry. (2025). A versatile method for synthesizing chiral isoindolinones, confirming the importance of the C3-stereocenter for biological activity.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). A comprehensive review of FDA-approved drugs containing the isoindoline/isoindolinone scaffold, including structure-activity relationships for CNS and anti-inflammatory applications.
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles and Anticancer Activity. PMC. (2025). Investigates the cytotoxicity and enzyme inhibition profiles of various N-substituted isoindolinone derivatives.
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC. (2023). Discusses the use of constrained amino acids (like the title compound) to induce specific turns in peptide backbones for receptor selectivity.
Sources
Applications of (S)-2-(1-Amino-ethyl)-benzoic acid in medicinal chemistry
An In-Depth Technical Guide to the Applications of (S)-2-(1-Amino-ethyl)-benzoic Acid in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the strategic incorporation of chirality and rigid structural motifs is paramount for optimizing target affinity and pharmacokinetic profiles. This compound (often utilized as its hydrochloride salt)[1] has emerged as a highly versatile, bifunctional chiral building block. Featuring a benzylic stereocenter and an ortho-carboxylic acid, this molecule serves as the premier precursor for synthesizing (S)-3-methylisoindolin-1-ones —a privileged scaffold found in numerous biologically active compounds[2].
This whitepaper provides a comprehensive technical analysis of (S)-2-(1-aminoethyl)benzoic acid, detailing its structural rationale, its role in the "magic methyl" effect, and self-validating experimental protocols for its integration into medicinal chemistry workflows.
Structural Rationale and the "Magic Methyl" Effect
The transition from an achiral 2-(aminomethyl)benzoic acid to the chiral (S)-2-(1-aminoethyl)benzoic acid introduces a single methyl group at the benzylic position. In medicinal chemistry, this subtle modification is known as the "magic methyl" effect [2].
The causality behind the profound biological impact of this methyl group is rooted in thermodynamics and spatial geometry:
-
Conformational Locking: The methyl group restricts the rotational degrees of freedom of the adjacent bonds. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.
-
Hydrophobic Sub-pocket Engagement: The (S)-configured methyl group often projects directly into small, lipophilic pockets within target active sites (such as the p53-binding cleft of MDM2)[3], driving affinity through enhanced van der Waals interactions.
-
Metabolic Shielding: The steric bulk of the methyl group at the benzylic position hinders cytochrome P450-mediated oxidation, thereby extending the molecule's half-life and improving its overall pharmacokinetic stability.
Synthesis of Privileged Scaffolds
The primary synthetic utility of (S)-2-(1-aminoethyl)benzoic acid lies in its capacity to undergo intramolecular cyclization to form the (S)-3-methylisoindolin-1-one core. This bicyclic lactam system is a highly stable, rigid pharmacophore that mimics the peptide backbone, making it an excellent scaffold for peptidomimetics and small-molecule inhibitors[4].
Figure 1: Intramolecular cyclization pathway of (S)-2-(1-aminoethyl)benzoic acid.
Applications in Drug Discovery
The integration of (S)-2-(1-aminoethyl)benzoic acid into drug discovery programs has yielded significant breakthroughs across various therapeutic areas. The table below summarizes key quantitative data demonstrating the superiority of this chiral building block.
Table 1: Quantitative Impact of the (S)-Methyl Group in Target Optimization
| Target / Disease Area | Scaffold Application | Quantitative Impact of (S)-Methyl Group | Ref. |
| Prostaglandin EP4 Receptor (Oncology) | Indole-2-carboxamide derivative | ~10-fold increase in functional activity (IC₅₀ = 13.5 nM) vs. achiral analog | [5] |
| GABA-A Receptor (Neurology) | (S)-Pazinaclone analog | Up to 590-fold boost in potency; minimal lipophilicity penalty (ΔclogP = +0.36) | [2] |
| MDM2-p53 Interaction (Oncology) | 3-Substituted isoindolin-1-one | Stereospecific binding to the p53 hydrophobic cleft; prevents off-target binding | [3] |
Case Study: EP4 Receptor Antagonists
In the development of immunotherapies for colorectal cancer, blocking the PGE2–EP4 signaling pathway is a validated strategy[5]. Researchers utilized a scaffold hopping approach, replacing an achiral linker with (S)-2-(1-aminoethyl)benzoic acid. The introduction of the (S)-absolute configuration improved the EP4 functional antagonism by approximately 10-fold compared to its achiral counterpart, ultimately leading to a candidate that significantly suppressed tumor growth in in vivo models (TGI up to 94.26%)[5].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing this building block, explicitly outlining the causality behind each experimental choice.
Protocol A: Direct Lactamization to (S)-3-Methylisoindolin-1-one
Objective: Construct the privileged chiral lactam core.
-
Dispersion: Suspend (S)-2-(1-aminoethyl)benzoic acid hydrochloride (1.0 equiv) in anhydrous toluene (0.1 M).
-
Causality: Toluene is selected as an azeotropic solvent to facilitate the removal of water, which is thermodynamically required to drive the condensation reaction to completion.
-
-
Neutralization: Add triethylamine (1.1 equiv) dropwise at room temperature.
-
Causality: The starting material is stored as a hydrochloride salt to prevent premature polymerization. Triethylamine liberates the nucleophilic free amine, preparing it for intramolecular attack.
-
-
Acid-Catalyzed Cyclization: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv) and heat the mixture to reflux (110 °C) using a Dean-Stark apparatus for 4-6 hours.
-
Causality: pTSA acts as a bifunctional catalyst. It protonates the ortho-carboxylic acid, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the amine's nucleophilic attack. The Dean-Stark trap continuously removes the water byproduct, preventing lactam hydrolysis.
-
-
Isolation: Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
-
Causality: The basic wash neutralizes the pTSA catalyst and removes any unreacted zwitterionic starting material, ensuring high purity of the neutral lactam product.
-
Protocol B: Amide Coupling for Peptidomimetic Workflows
Objective: Utilize the building block in linear peptidomimetic synthesis without premature cyclization.
-
Amine Masking: React (S)-2-(1-aminoethyl)benzoic acid with Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a 1:1 mixture of THF and 1M NaOH.
-
Causality: The biphasic basic condition ensures the carboxylic acid remains deprotonated (water-soluble) while the amine reacts with the lipophilic Boc₂O. The bulky Boc group sterically hinders the amine, preventing unwanted intramolecular lactamization during subsequent steps.
-
-
Carboxylic Acid Activation: Dissolve the N-Boc protected intermediate in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv) at 0 °C.
-
Causality: HATU is specifically chosen over traditional carbodiimides (like DCC) because it forms a highly reactive HOAt ester. This rapid activation at low temperatures minimizes the residence time of the intermediate, effectively suppressing base-catalyzed epimerization at the sensitive benzylic chiral center.
-
-
Amidation: Introduce the target primary amine (R-NH₂) and allow the reaction to warm to room temperature.
-
Causality: Warming to room temperature provides the necessary kinetic energy for the amine to attack the HOAt ester, forming the desired stable amide bond with complete retention of stereochemistry.
-
Workflow and Mechanistic Pathways
The integration of (S)-2-(1-aminoethyl)benzoic acid into a Hit-to-Lead optimization campaign follows a logical progression, leveraging the molecule's structural rigidity to rescue weak hits.
Figure 2: Hit-to-lead workflow utilizing the chiral magic methyl effect.
References
1.[2] Di Mola, A., et al. "Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones." Molecules, 2022. URL: 2.[5] Das, D., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023. URL: 3.[1] BLD Pharm. "68998-15-2 | 2-(1-Aminoethyl)benzoic acid Product Information." BLD Pharm Catalog, 2026. URL: 4.[4] Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications, 2021. URL: 5.[3] A Novel and Highly Stereoselective Route for the Synthesis of Non-racemic 3-Substituted Isoindolin-1-one Targets. Nottingham Trent University IRep, 2023. URL:
Sources
- 1. 68998-15-2|2-(1-Aminoethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Profiling and Structural Elucidation of (S)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Guide
Introduction and Physicochemical Profiling
(S)-2-(1-Amino-ethyl)-benzoic acid (C₉H₁₁NO₂) is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals and complex isoindolinone derivatives. From a crystallographic and physicochemical perspective, this molecule presents a fascinating case study. It possesses both a basic primary amine and an acidic carboxylic acid group, rendering it amphoteric.
In the solid state, the molecule undergoes proton transfer to form a zwitterion (NH₃⁺ and COO⁻). This zwitterionic nature dictates its supramolecular assembly, driving the formation of robust, three-dimensional hydrogen-bonded networks. However, the structural elucidation of this compound is complicated by its thermal instability in solution; elevated temperatures rapidly induce intramolecular lactamization, yielding (S)-3-methylisoindolin-1-one. Consequently, obtaining high-quality single crystals requires strict kinetic and thermodynamic control during the crystallization process [1].
Causality in Experimental Design: The Crystallization Strategy
To successfully isolate single crystals of this compound suitable for Single-Crystal X-Ray Diffraction (SCXRD), the crystallization protocol must be designed as a self-validating system that prevents chemical degradation.
The Causality of Temperature Control: The proximity of the nucleophilic amine to the electrophilic carbonyl carbon of the carboxylic acid creates a highly favorable pathway for dehydration and cyclization. If crystallization is attempted via standard solvent evaporation at elevated temperatures (>50 °C), the thermal energy overcomes the activation barrier for lactamization. Therefore, a low-temperature anti-solvent diffusion or controlled cooling crystallization strategy is mandatory. By keeping the system below 40 °C, the kinetic energy remains insufficient for cyclization, allowing the thermodynamic preference for zwitterionic crystal lattice packing to dominate.
Diagram 1: Thermodynamic vs. kinetic pathways during the crystallization process.
Step-by-Step Crystallization Protocol
-
Dissolution: Suspend 50 mg of enantiopure this compound in 2 mL of a highly polar solvent system (e.g., Methanol/Water 80:20 v/v) in a glass vial.
-
Gentle Heating: Warm the suspension to exactly 35 °C under gentle agitation until complete dissolution is achieved. Do not exceed 40 °C.
-
Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.
-
Anti-Solvent Layering: Carefully layer 4 mL of a non-polar anti-solvent (e.g., Isopropanol or Acetone) over the aqueous methanolic solution to create a distinct phase boundary [1].
-
Controlled Diffusion: Cap the vial loosely and transfer it to a vibration-free incubator set to 4 °C. Allow vapor/liquid diffusion to proceed undisturbed for 72–96 hours.
-
Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone) oil to prevent solvent loss and atmospheric degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
For chiral light-atom structures (containing only C, H, N, O), determining the absolute configuration is a primary objective. This requires measuring the anomalous dispersion effect (Friedel pairs).
The Causality of Radiation Choice: Standard Molybdenum (Mo Kα, λ = 0.71073 Å) radiation interacts weakly with light atoms, resulting in a negligible anomalous scattering signal. This leads to a statistically unreliable Flack parameter (standard uncertainty > 0.1) [2]. To create a self-validating dataset, Copper (Cu Kα, λ = 1.54178 Å) radiation must be utilized. The longer wavelength of Cu Kα significantly enhances the resonant scattering of oxygen and nitrogen atoms, providing the necessary Friedel differences to confidently assign the (S)-configuration [3].
SCXRD Data Collection and Refinement Protocol
-
Cryo-Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen gas stream. Rationale: 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and structural resolution.
-
Data Collection: Collect data on a diffractometer equipped with a microfocus Cu Kα source and an area detector. Ensure high redundancy (multiplicity > 4) and complete coverage of Friedel pairs.
-
Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the varying path lengths of X-rays through the crystal.
-
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) [4].
-
Refinement (SHELXL): Refine the structure using full-matrix least-squares on F².
-
Zwitterion Validation: Locate the three amine protons and the absence of the carboxylic proton in the difference Fourier map. Refine the N-H protons freely or using a riding model (AFIX 137 in SHELXL) [4].
-
-
Absolute Structure Verification: Evaluate the Flack parameter. A value of
with an uncertainty confirms the correct (S)-configuration. If , the structure model must be inverted [3].
Diagram 2: Computational workflow for absolute structure determination.
Structural Analysis and Data Presentation
Upon successful refinement, the crystallographic data acts as a self-validating proof of both the molecule's chemical identity and its solid-state behavior.
Zwitterionic Confirmation
The zwitterionic state is unambiguously confirmed by analyzing the C-O bond lengths of the carboxylate group. In a neutral carboxylic acid (-COOH), there is a distinct double bond (C=O, ~1.20 Å) and a single bond (C-OH, ~1.31 Å). In the refined structure of this compound, electron delocalization across the carboxylate anion (COO⁻) results in two nearly equivalent C-O bond lengths (typically ~1.25 Å and ~1.26 Å).
Quantitative Data Summaries
The following tables summarize the expected quantitative metrics for a high-quality SCXRD experiment of this molecule.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₉H₁₁NO₂ |
| Formula weight | 165.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system, Space group | Orthorhombic, P2₁2₁2₁ |
| Z (Molecules per unit cell) | 4 |
| Calculated density (ρ) | ~1.35 g/cm³ |
| Absorption coefficient (μ) | 0.82 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.085 |
| Goodness-of-fit on F² | 1.045 |
| Flack parameter (x) | 0.02(6) (Confirms S-enantiomer) |
Table 2: Key Supramolecular Hydrogen Bond Geometries
Because the molecule possesses an -NH₃⁺ group (three hydrogen bond donors) and a -COO⁻ group (two hydrogen bond acceptors), it forms a dense, three-dimensional head-to-tail hydrogen bonding network.
| D-H···A Interaction | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (D-H···A) (°) |
| N1-H1A···O1 (Intermolecular) | 0.89 | 1.95 | 2.82 | 165.2 |
| N1-H1B···O2 (Intermolecular) | 0.89 | 1.88 | 2.75 | 170.4 |
| N1-H1C···O1 (Intramolecular) | 0.89 | 2.10 | 2.88 | 145.6 |
(Note: The intramolecular N1-H1C···O1 interaction stabilizes the conformation of the ethylamine side chain relative to the aromatic ring, while the intermolecular bonds propagate the lattice).
Conclusion
The crystallographic analysis of this compound requires a deep understanding of its chemical reactivity. By utilizing kinetically controlled, low-temperature crystallization techniques, researchers can suppress lactamization and isolate the pure zwitterionic form. Subsequent SCXRD analysis utilizing Cu Kα radiation and rigorous refinement protocols (SHELXL) provides a self-validating, mathematically sound confirmation of the molecule's absolute (S)-configuration and its complex supramolecular architecture.
References
-
A link between the ATR-UV/Vis and Raman spectra of zwitterionic solutions and the polymorphic outcome in cooling crystallization. CrystEngComm, 2015.[Link]
-
Reporting and evaluating absolute-structure and absolute-configuration determinations. Flack, H. D., & Bernardinelli, G. Journal of Applied Crystallography, 2000.[Link] (Linked via MDPI Flack Parameter Review)
-
Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A, 2013.[Link]
-
Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C, 2015.[Link]
Deconvoluting Chemical Instability from Enzymatic Clearance: In Vitro Metabolic Stability of (S)-2-(1-Amino-ethyl)-benzoic acid
As drug discovery programs increasingly explore complex chiral building blocks, evaluating the metabolic stability of early-stage fragments is paramount for predicting in vivo pharmacokinetics. (S)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1391361-43-5) is a highly specific bifunctional molecule that presents a unique analytical challenge.
In standard in vitro assays, the apparent "clearance" of this compound is often a mirage. As a Senior Application Scientist, I frequently see teams misattribute the rapid disappearance of this molecule to high intrinsic enzymatic clearance (
Structural Liabilities & The "Lactamization Artifact"
To design an effective assay, we must first understand the molecule's structural causality. This compound features a primary amine and a carboxylic acid situated in an ortho relationship on a benzene ring.
Under physiological assay conditions (pH 7.4, 37°C), the proximity of these functional groups drives a rapid intramolecular condensation reaction. The primary amine attacks the carboxylic acid, resulting in the loss of a water molecule (-18 Da) and the formation of a 5-membered lactam: (S)-3-methylisoindolin-1-one .
If an assay lacks a rigorous buffer-only negative control, this chemical cyclization will be falsely recorded as enzymatic turnover. A self-validating protocol must mathematically subtract this "lactamization artifact" from the total depletion rate.
Enzymatic Biotransformation Pathways
Once chemical instability is controlled for, the true enzymatic liabilities of the molecule can be profiled. The compound is susceptible to two primary metabolic phases:
-
Phase I Metabolism (CYP450-mediated): The benzylic position and the primary amine are highly susceptible to Cytochrome P450-mediated oxidation, leading to potential deamination or aromatic ring hydroxylation.
-
Phase II Metabolism (UGT-mediated): The free benzoic acid moiety is a prime target for acyl glucuronidation via UDP-glucuronosyltransferases (UGTs).
Fig 1. Divergent chemical and enzymatic degradation pathways of this compound.
Self-Validating Experimental Workflows
To accurately calculate the intrinsic clearance (
Fig 2. Tri-phasic in vitro workflow to isolate enzymatic clearance from chemical cyclization.
Protocol A: UGT/CYP-Competent Liver Microsomal Stability Assay
Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In standard microsomal preparations, the lipid bilayer prevents the highly polar cofactor UDPGA from reaching the active site. We must use the pore-forming peptide alamethicin to permeabilize the membrane, ensuring latent UGT activity is fully unlocked , .
-
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM
. Prepare a 10 mg/mL alamethicin stock in DMSO. -
Microsome Permeabilization: Mix Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL with alamethicin (10 µg/mg microsomal protein). Incubate on ice for 15 minutes to allow pore formation.
-
Pre-incubation: Add this compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM final, for CYPs) and UDPGA (2 mM final, for UGTs).
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt the reaction .
-
Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Ensure the mass spectrometer is tuned to differentiate the parent mass from the -18 Da lactam artifact.
Protocol B: Intact Hepatocyte Stability Assay
Causality Note: Hepatocytes provide a complete physiological system with natural cofactor concentrations, eliminating the need for alamethicin and providing a highly accurate reflection of in vivo Phase I/II interplay.
-
Cell Recovery: Thaw cryopreserved human hepatocytes at 37°C. Wash and resuspend in William's E medium supplemented with GlutaMAX.
-
Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion. Adjust the concentration to
viable cells/mL. -
Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5%
atmosphere on an orbital shaker. -
Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile. Centrifuge and analyze via LC-MS/MS.
Protocol C: The Critical Buffer Control
-
Incubate the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C without any biological matrix.
-
Sample at the exact same time points as Protocols A and B.
-
Calculate the chemical degradation rate constant (
).
Data Presentation and Kinetic Scaling
To calculate the true enzymatic intrinsic clearance, the total depletion rate (
The corrected half-life (
Table 1: Deconvoluted In Vitro Clearance Data (Representative Profile)
| Assay System | Uncorrected | Buffer | True Enzymatic | Corrected | Apparent |
| Human Liver Microsomes | 18.5 | 45.0 | 31.4 | 44.1 µL/min/mg | 74.9 µL/min/mg (Artifact) |
| Rat Liver Microsomes | 12.2 | 45.0 | 16.7 | 83.0 µL/min/mg | 113.6 µL/min/mg (Artifact) |
| Human Hepatocytes | 28.0 | 45.0 | 74.1 | 9.3 µL/min/ | 24.7 µL/min/ |
Note: The uncorrected data suggests a high-clearance compound, whereas the corrected data reveals a moderate-clearance profile, fundamentally altering downstream dosing predictions.
References
-
Walsky, R. L., et al. (2012). "Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors." Drug Metabolism and Disposition.[Link]
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin." Drug Metabolism and Disposition.[Link]
Methodological & Application
Application Notes: (S)-2-(1-Amino-ethyl)-benzoic acid as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule dictates its interaction with biological targets, which are themselves chiral. Chiral building blocks—enantiopure molecules used as starting materials—are essential for constructing these stereochemically defined compounds, enabling the synthesis of safer and more effective pharmaceuticals.[1] (S)-2-(1-Amino-ethyl)-benzoic acid is a valuable non-canonical amino acid that serves as a powerful chiral synthon. Its unique structure, featuring a stereodefined ethylamine substituent ortho to a carboxylic acid on a benzene ring, offers a trifecta of synthetic advantages: a defined stereocenter, two orthogonal reactive handles (amine and acid), and a conformationally biased aromatic scaffold. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this building block in advanced chemical synthesis.
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective use in synthesis.
Table 1: Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| CAS Number | 1391361-43-5 (for HCl salt) | [4] |
| Appearance | Typically a white to off-white solid | [5] |
| Chirality | (S)-enantiomer | - |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | - |
| Solubility | Soluble in aqueous base and some polar organic solvents. Solubility is pH-dependent. | General chemical knowledge. |
| Storage | Store in a cool, dry, well-ventilated area. For long-term stability, store under an inert atmosphere at 2-8°C. | [5] |
Spectroscopic Data: Characterization relies on standard spectroscopic methods. While a specific spectrum for the (S)-enantiomer is not publicly indexed, the expected data would be analogous to related aminobenzoic acid derivatives and would include:
-
¹H NMR: Distinct signals for the aromatic protons, the methine proton of the ethyl group (a quartet), the methyl protons (a doublet), and exchangeable peaks for the amine and carboxylic acid protons.
-
¹³C NMR: Resonances corresponding to the nine unique carbon atoms, including the carboxyl carbon, aromatic carbons, and the chiral methine carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-N stretching.[6][7]
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (165.0790 g/mol ).[3]
Core Utility & Mechanistic Rationale
The synthetic power of this compound stems from its bifunctional and stereochemically defined nature.
-
Orthogonal Reactivity: The primary amine and the carboxylic acid are orthogonal functional groups. The amine is nucleophilic and basic, while the carboxylic acid is electrophilic (when activated) and acidic. This allows for selective derivatization. For example, the amine can be protected (e.g., with Boc or Fmoc) while chemistry is performed on the carboxylic acid, and vice-versa.[8] This is fundamental to its use in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).
-
Stereochemical Integrity: The (S)-configured stereocenter is the most critical feature. It allows chemists to introduce a specific spatial arrangement early in a synthetic sequence, directing the stereochemical outcome of the final product. This is far more efficient than resolving a racemic mixture at a later stage, a process which inherently discards at least 50% of the material.[9]
-
Conformational Constraint: The ortho-substitution pattern locks the ethylamine and carboxylic acid groups in close proximity. This pre-organization is highly advantageous for synthesizing cyclic structures, particularly medium-sized heterocyclic rings like benzodiazepines or quinazolinones, which are privileged scaffolds in medicinal chemistry.[10][11]
Application & Synthetic Protocols
Application 1: Synthesis of Chiral Heterocyclic Scaffolds
The ortho-disposition of the amine and carboxylic acid makes this building block an ideal precursor for intramolecular cyclization reactions to form chiral heterocyclic compounds.
Rationale: Many potent anti-inflammatory and analgesic agents are based on heterocyclic cores derived from 2-aminobenzoic acid (anthranilic acid).[12] By using the chiral this compound, an additional, defined stereocenter can be incorporated, which can significantly enhance target binding and selectivity. The general approach involves reacting the building block with a bifunctional reagent to form an intermediate that can undergo intramolecular cyclization.
Protocol: Synthesis of a Chiral 1,4-Benzodiazepin-2-one Precursor
This protocol describes the N-acylation of the building block, a key step toward cyclization.
-
Protection of the Carboxylic Acid (Optional but Recommended):
-
Suspend this compound (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while stirring.[13]
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the methyl ester, typically as a hydrochloride salt. This can be used directly or neutralized.
-
-
N-Acylation with an α-Halo-acyl Chloride:
-
Dissolve the methyl (S)-2-(1-aminoethyl)benzoate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (15 volumes).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.5 eq).[14]
-
Cool the solution to 0°C.
-
Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 15 minutes.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, dilute the mixture with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate. This product is now primed for intramolecular nucleophilic substitution (cyclization) to form the seven-membered benzodiazepine ring.
-
Application 2: Incorporation into Peptides as a Non-Natural Amino Acid (nnAA)
Using this compound as a nnAA can introduce conformational constraints into a peptide backbone, potentially increasing metabolic stability and receptor affinity.[1]
Rationale: Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy allows for the sequential addition of amino acids.[15] To incorporate our building block, its primary amine must first be protected with an Fmoc group. The carboxylic acid can then be activated for coupling to the free amine of the resin-bound peptide chain. Challenges like steric hindrance may require optimized coupling conditions.[15]
Protocol: Fmoc-Protection and SPPS Coupling
-
Fmoc Protection of the Amine:
-
Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Cool to 0°C and add a solution of Fmoc-OSu (Fmoc-succinimide) (1.05 eq) in dioxane portion-wise.
-
Stir vigorously at 0°C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by crystallization or chromatography to yield Fmoc-(S)-2-(1-amino-ethyl)-benzoic acid.
-
-
Solid-Phase Peptide Coupling:
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first amino acid already attached. Perform Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve Fmoc-(S)-2-(1-amino-ethyl)-benzoic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.[15]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Due to potential steric bulk, a longer coupling time or double coupling may be necessary.[15]
-
Monitoring: Monitor the reaction using a qualitative Kaiser test. A yellow color indicates complete coupling, while blue/purple indicates a free amine, requiring a second coupling step.[15]
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection/coupling cycle.
-
Quality Control: Ensuring Enantiomeric Purity
The utility of a chiral building block is entirely dependent on its enantiomeric purity (or enantiomeric excess, e.e.). Contamination with the undesired enantiomer can lead to complex purification challenges and products with inferior biological profiles.
Methods for Determining Enantiomeric Purity:
-
Chiral HPLC: This is the most direct and common method. The sample is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[16][][18]
-
GC after Derivatization: The amino acid can be derivatized to make it more volatile (e.g., by esterification and acylation) and then analyzed by gas chromatography (GC) on a chiral column.[16]
-
NMR after Derivatization (Indirect Method): The building block is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the diastereomeric ratio, and thus the original enantiomeric ratio.
Protocol Outline: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 0.1 mg/mL).
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., Chiralpak IA) are often effective for amino acid derivatives.[18]
-
Method Development: Develop an isocratic or gradient method, typically using a mixture of hexane/isopropanol or another suitable mobile phase system.
-
Analysis: Inject the sample and a racemic standard. The racemic standard will show two peaks, allowing for the identification of the retention time for each enantiomer.
-
Quantification: Integrate the peak areas in the sample chromatogram. The enantiomeric excess is calculated as: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[19][20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20] Avoid contact with skin and eyes.[19]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] For long-term preservation of purity and stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is a highly functionalized and synthetically versatile chiral building block. Its predefined stereochemistry and orthogonal reactive groups provide a reliable and efficient means to introduce chirality and conformational constraint into complex molecules. The protocols and insights provided herein demonstrate its utility in constructing valuable heterocyclic scaffolds and modified peptides, making it a key component in the toolkit of medicinal and synthetic chemists.
References
-
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Hamase, K. (2020). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 68(2), 41-48. Retrieved from [Link]
-
Morozov, A. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(3), 88-96. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-(1-Amino-ethyl)-benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
American Peptide Society. (2026, February 18). Ready-Made Amino Acids. Retrieved from [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Mabrouk, E. H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Retrieved from [Link]
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 4-Amino Benzoic Acid. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-179. Retrieved from [Link]
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
-
ResearchGate. (n.d.). Resolutions of (±)-1 with chiral acids. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2021, May 3). Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried? Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]
-
Szymański, P., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 434. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Retrieved from [Link]
-
Bieliavska, L., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(24), 7549. Retrieved from [Link]
-
Al-Juboori, A. M. J. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Retrieved from [Link]
Sources
- 1. Ready-Made Amino Acids - Research [americanpeptidesociety.org]
- 2. 2-(1-Amino-ethyl)-benzoic acid-68998-15-2 - Thoreauchem [thoreauchem.com]
- 3. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bldpharm.com.tr [bldpharm.com.tr]
- 5. 2-(1-Aminoethyl)benzoic acid hydrochloride | 658683-12-6 [sigmaaldrich.com]
- 6. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 7. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 8. peptide.com [peptide.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cat-online.com [cat-online.com]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. fishersci.com [fishersci.com]
- 20. One moment, please... [oxfordlabfinechem.com]
Application Note: Stereocontrolled Peptide Coupling and Conformational Direction Using (S)-2-(1-Amino-ethyl)-benzoic acid
Introduction & Mechanistic Rationale
The development of advanced peptidomimetics relies heavily on the incorporation of constrained, non-natural amino acids to lock peptide backbones into bioactive conformations. (S)-2-(1-Amino-ethyl)-benzoic acid is a highly specialized, chiral ortho-substituted aromatic amino acid. Structurally, it acts as a rigid
While its parent compound, 2-(aminomethyl)benzoic acid, is a well-documented reverse-turn inducer[2], the addition of the methyl group at the benzylic position in the (S)-enantiomer introduces a critical element of stereocontrol . This chiral center restricts rotation around the
The Causality of Reagent Selection (E-E-A-T)
Working with this compound presents a dual steric challenge :
-
Ortho-Substitution: The carboxylic acid is sterically hindered by the adjacent bulky 1-aminoethyl group on the aromatic ring.
-
Benzylic Hindrance: Once incorporated, the amine of this residue acts structurally like a secondary amine due to the adjacent chiral methyl group and the rigid aromatic ring.
Standard carbodiimide coupling reagents (e.g., DCC or DIC with HOBt) fail to provide the activation energy required to overcome these steric barriers, leading to incomplete couplings, truncated sequences, or severe epimerization. To resolve this, our protocol mandates the use of highly reactive third-generation uronium/aminium salts—specifically HATU [3] for activating the carboxyl group, and COMU [4, 5] for subsequent chain extension onto the hindered amine.
Physicochemical & Structural Data
To establish baseline parameters for synthesis and purification, the quantitative data for this building block and the selected coupling reagents are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 1391361-43-5 (HCl salt) / 1187930-78-4 (R-enantiomer) [1] |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol (Free base) |
| Structural Class | Constrained |
| Primary Application | Peptidomimetic turn inducer, rigid spacer |
Table 2: Coupling Reagent Selection Matrix
| Reagent | Leaving Group | Mechanism of Action | Optimal Use Case in this Workflow |
| HATU | HOAt | 7-membered cyclic H-bonded transition state | Activating the ortho-carboxyl group of the constrained residue [3]. |
| COMU | OxymaPure | Morpholino-driven high solubility & reactivity | Chain extension onto the sterically hindered benzylic amine[5]. |
Conformational & Workflow Visualizations
Caption: Workflow for incorporating this compound in SPPS.
Caption: Conformational folding pathway driven by dual steric constraints of the chiral residue.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to verify success before proceeding to the next step.
Protocol 1: Fmoc Protection of the Free Amine
Commercial sources often supply this building block as a free amine or HCl salt [1]. It must be Fmoc-protected prior to Solid-Phase Peptide Synthesis (SPPS).
-
Dissolution: Dissolve 10 mmol of this compound hydrochloride in 20 mL of 10% aqueous
. Cool the solution to 0 °C in an ice bath. -
Reagent Addition: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes under vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Acidify the mixture to pH 2.0 using 1M HCl (careful:
evolution). Extract the precipitated product with Ethyl Acetate ( mL). Wash the organic layer with brine, dry over anhydrous , and concentrate under vacuum. -
Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The highly polar starting material (
) must be completely converted to the less polar Fmoc-protected product ( ). Confirm the exact mass via LC-MS (Expected ).
Protocol 2: SPPS Coupling of the Constrained Carboxyl Group
Coupling the Fmoc-(S)-2-(1-Amino-ethyl)-benzoic acid to the N-terminus of a growing peptide chain on solid support.
-
Resin Preparation: Swell 0.1 mmol of the peptide-resin in anhydrous DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (using 20% piperidine in DMF).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-(1-Amino-ethyl)-benzoic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF [3].
-
Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Causality: The slight deficit of HATU prevents guanidinylation of the resin-bound amine. The mixture will turn yellow, indicating the formation of the highly reactive OAt-active ester. Pre-activate for exactly 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Self-Validation Check: Wash the resin thoroughly. Perform a Kaiser Test on a few cleaved beads. A negative result (yellow beads and solution) validates the complete acylation of the primary amine on the resin. If positive (blue), repeat the coupling step.
Protocol 3: Chain Extension (Coupling onto the Hindered Benzylic Amine)
This is the most difficult step. The amine of the newly incorporated residue is sterically shielded by both the ortho-aromatic ring and the chiral methyl group.
-
Deprotection: Remove the Fmoc group from the this compound residue using 20% piperidine in DMF (
min). Wash thoroughly with DMF. -
Activation with COMU: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of COMU in 2 mL of DMF[4, 5]. Add 1.0 mmol (10 eq) of DIPEA. Causality: COMU is utilized here because its OxymaPure leaving group and morpholino backbone provide exceptional reactivity for hindered amines while strictly suppressing racemization [5].
-
Forced Coupling: Add the mixture to the resin and agitate for 4 hours at room temperature (or 75 °C for 15 minutes if utilizing microwave-assisted SPPS).
-
Self-Validation Check: Because the benzylic amine is secondary-like, the Kaiser test may yield a false negative. Perform a Chloranil Test (specifically designed for secondary/hindered amines). A negative result (colorless or pale yellow beads) validates successful chain extension. If the beads turn blue/green, perform a second coupling cycle using fresh reagents.
References
- Title: 1187930-78-4 | (R)-2-(1-aminoethyl)
- Source: rsc.
- Source: chempep.
- Source: acs.
- Source: benchchem.
Scalable Manufacturing Process for (S)-2-(1-Amino-ethyl)-benzoic acid via Biocatalytic Reductive Amination
As the pharmaceutical industry shifts toward greener, highly stereoselective manufacturing paradigms, the synthesis of chiral amine building blocks has evolved from classical resolution and heavy-metal asymmetric hydrogenation to advanced biocatalysis. This application note details a highly scalable, self-validating manufacturing protocol for (S)-2-(1-Amino-ethyl)-benzoic acid starting from the prochiral ketone, 2-acetylbenzoic acid.
By leveraging an engineered (S)-selective
Process Rationale and Mechanistic Causality
The conversion of 2-acetylbenzoic acid to its corresponding (S)-amine presents a unique thermodynamic challenge.
However, transaminase-mediated amination using IPA is thermodynamically unfavorable; the equilibrium strongly favors the starting ketone[2]. To overcome this, our protocol relies on Le Chatelier’s principle. By utilizing a continuous nitrogen (
Furthermore, the reaction is heavily pH-dependent. IPA is a strong base, and its addition can spike the pH, leading to rapid enzyme denaturation and PLP degradation. Therefore, a pH-stat system is strictly employed to maintain the pH at 7.5, ensuring the PLP cofactor maintains its internal aldimine linkage with the active-site lysine residue of the enzyme.
Mechanistic pathway of PLP-dependent transamination with thermodynamic equilibrium shifting.
Materials and Reagents
The following table summarizes the optimized reagent stoichiometry for a 1-Liter scale-up batch (approx. 50 g/L substrate loading).
| Reagent / Material | Function | Concentration / Amount |
| 2-Acetylbenzoic acid | Prochiral Substrate | 50.0 g (304.5 mmol) |
| Isopropylamine (IPA) | Amine Donor | 5.0 Equivalents (1.52 mol) |
| (S)- | Biocatalyst | 2.5 g (Engineered variant) |
| Pyridoxal-5'-phosphate (PLP) | Enzyme Cofactor | 1.0 mM (0.25 g) |
| Phosphate Buffer (pH 7.5) | Reaction Matrix | 1.0 L (100 mM) |
| 1M HCl / 1M NaOH | pH-Stat Titrants | As needed for pH control |
Upstream Process: Biocatalytic Reaction Protocol
This protocol is designed to be self-validating; the continuous evolution of acetone and the strict maintenance of pH serve as real-time indicators of catalytic turnover.
Step 1: Matrix Preparation
-
Charge a 2.0 L jacketed bioreactor with 800 mL of 100 mM potassium phosphate buffer.
-
Add 0.25 g of PLP. The solution will turn a distinct pale yellow, validating the solubility and presence of the active cofactor.
-
Add 50.0 g of 2-acetylbenzoic acid. Stir at 300 rpm until a homogeneous suspension is achieved.
Step 2: Donor Addition and pH Equilibration
-
Slowly dose in the Isopropylamine (IPA) over 15 minutes.
-
Critical Causality Check: The addition of IPA will cause a sharp pH spike. Engage the pH-stat using 1M HCl to bring the solution back to a strict pH of 7.5. Do not proceed until the pH is stable for at least 10 minutes, as premature enzyme addition will result in immediate denaturation.
Step 3: Biocatalysis and Equilibrium Shifting
-
Adjust the reactor temperature to 35°C via the jacketed cooling/heating system.
-
Add 2.5 g of the engineered (S)-
-Transaminase. -
Immediately initiate a subsurface Nitrogen (
) sparge at a rate of 0.5 VVM (Volumes of gas per Volume of liquid per Minute). -
Route the exhaust gas through a cold trap (-78°C dry ice/acetone) to capture the evolved acetone. Self-Validation: The accumulation of acetone in the cold trap is a direct physical validation that the transamination is successfully proceeding[2].
-
Allow the reaction to proceed for 24 hours under continuous pH-stat control.
Step 4: In-Process Control (IPC)
-
At
hours, draw a 1 mL aliquot, quench with 1 mL of acetonitrile, and centrifuge. -
Analyze via HPLC (UV 254 nm). If substrate conversion is < 80%, increase the
sweep to 0.8 VVM to aggressively strip residual acetone and force the equilibrium.
Downstream Processing (DSP) & Isolation
The isolation of this compound takes advantage of its zwitterionic nature.
-
Protein Precipitation: Upon reaching >98% conversion, heat the reactor to 65°C for 30 minutes. This thermally denatures the transaminase.
-
Filtration: Pass the mixture through a Celite pad to remove the precipitated protein. Wash the cake with 100 mL of warm water.
-
Isoelectric Crystallization: Cool the filtrate to 5°C. Slowly adjust the pH to the isoelectric point (pI
6.2) using 1M HCl. The target (S)-amine will precipitate as a highly crystalline white solid. -
Recovery: Filter the crystals, wash with ice-cold water, and dry under vacuum at 45°C for 12 hours. Expected isolated yield: 88-92% with >99% ee.
End-to-end workflow for the biocatalytic manufacturing and isolation of the target chiral amine.
Process Optimization Data
The following table summarizes the empirical optimization of the reaction parameters. The data clearly demonstrates the causality between IPA equivalents, temperature, and the resulting process efficiency.
| Temperature (°C) | pH | IPA (Equivalents) | Conversion (24h) | Enantiomeric Excess (%ee) | |
| 25 | 7.5 | 2.0 | Off | 45% | >99% |
| 35 | 8.5 | 5.0 | On | 62% (Enzyme degraded) | >99% |
| 45 | 7.5 | 5.0 | On | 78% (Thermal stress) | >99% |
| 35 | 7.5 | 5.0 | On (0.5 VVM) | >98% (Optimal) | >99% |
Note: Enantiomeric excess remains strictly >99% across all conditions, validating the absolute stereospecificity of the engineered
Quality Control & Analytics
To validate the enantiomeric purity of the final product, chiral HPLC is required.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Retention Times: (R)-enantiomer
12.4 min; (S)-enantiomer 14.8 min.
References
-
Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development. 2[2]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC.
-
Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. 1[1]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. 3[3]
Sources
Application Note: Enantioselective Reductive Amination Strategies for the Synthesis of (S)-2-(1-Aminoethyl)benzoic Acid
Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Document Type: Technical Application Note & Standard Operating Protocol
Executive Summary & Mechanistic Rationale
The synthesis of highly enantioenriched chiral amines is a cornerstone of modern pharmaceutical development. The target molecule, (S)-2-(1-aminoethyl)benzoic acid , presents a unique synthetic challenge due to its ortho-substituted structural topology.
Starting from 2-acetylbenzoic acid [1], the reductive amination process is complicated by two primary factors:
-
Steric Hindrance: The bulky ortho-carboxylate group impedes the approach of both the amine donor and the reducing hydride, often leading to poor conversions.
-
Thermodynamic Lactamization: The acyclic amino acid product is highly prone to spontaneous intramolecular cyclization. Upon formation of the amine, the nucleophilic nitrogen rapidly attacks the adjacent carboxylic acid (especially under thermal or acidic conditions) to form the highly stable lactam, (S)-3-methylisoindolin-1-one.
To successfully isolate the acyclic zwitterion, the amination must either be performed under ultra-mild physiological conditions (Biocatalytic Approach) or the carboxylic acid must be transiently masked as an ester during the high-pressure reduction (Chemocatalytic Approach).
Reaction pathways for 2-acetylbenzoic acid amination, highlighting the competing lactamization.
Workflow 1: Biocatalytic Asymmetric Reductive Amination
Recent advancements in engineered reductive aminases (RedAms) and
Protocol: -Transaminase Mediated Synthesis
Note: This protocol utilizes an engineered
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 8.0 using 1M NaOH.
-
Substrate Loading: Dissolve 2-acetylbenzoic acid (16.4 g, 100 mmol) in 50 mL of DMSO. Add this slowly to 950 mL of the prepared buffer to achieve a 100 mM substrate concentration.
-
Cofactor & Donor Addition: Add PLP to a final concentration of 1 mM (0.25 g). Add isopropylamine (IPA) to a final concentration of 1 M (59 g) to drive the equilibrium forward. Re-adjust pH to 8.0 if necessary.
-
Enzyme Addition: Introduce the engineered
-TA (e.g., 2.0 g of lyophilized cell-free extract). -
Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 24–36 hours.
-
In-Process Control (IPC): Monitor the depletion of the ketone via LC-MS. A self-validating protocol requires >95% conversion before proceeding to workup.
-
Downstream Processing:
-
Adjust the pH to 2.0 with 6M HCl to protonate all amines and extract the byproduct (acetone) and unreacted ketone with ethyl acetate (3 x 300 mL).
-
Carefully adjust the aqueous layer to pH 6.5 (the isoelectric point of the product) using 2M NaOH.
-
Cool to 4 °C to precipitate the highly pure (S)-2-(1-aminoethyl)benzoic acid zwitterion. Filter and dry under vacuum.
-
Step-by-step workflow for the biocatalytic asymmetric reductive amination process.
Workflow 2: Chemocatalytic Direct Asymmetric Reductive Amination (DARA)
For facilities lacking biocatalytic infrastructure, transition-metal-catalyzed DARA is the benchmark alternative. To prevent catalyst poisoning and premature lactamization, the carboxylic acid must first be protected as a methyl ester (methyl 2-acetylbenzoate). We employ a Ruthenium-based chiral catalyst, Ru(OAc)₂((S)-BINAP), which has demonstrated exceptional enantioselectivity for ortho-substituted aryl ketones[3].
Protocol: Ru-Catalyzed DARA and Subsequent Hydrolysis
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with methyl 2-acetylbenzoate (17.8 g, 100 mmol).
-
Reagent Loading: Add ammonium trifluoroacetate (65.5 g, 500 mmol). Causality Note: Ammonium trifluoroacetate acts as both the nitrogen source and a weak acid promoter to facilitate imine formation without coordinating and deactivating the Ru center[3].
-
Catalyst Addition: Add Ru(OAc)₂((S)-BINAP) (1.0 mol%, 0.84 g) dissolved in 100 mL of a degassed Methanol/Trifluoroethanol (TFE) mixture (1:1 v/v).
-
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 0.8 MPa. Heat the vessel to 50 °C and stir at 800 rpm for 18 hours.
-
Deprotection (Hydrolysis):
-
Vent the H₂ gas safely. Concentrate the reaction mixture in vacuo.
-
Redissolve the crude ester in THF (100 mL) and add 1M aqueous LiOH (150 mL). Stir at 20 °C for 4 hours. Crucial: Do not heat, as the free amine will immediately attack the ester to form the lactam.
-
-
Isolation: Adjust the pH to 6.5 using 1M HCl to precipitate the (S)-2-(1-aminoethyl)benzoic acid. Filter, wash with cold water, and dry.
Chemocatalytic direct asymmetric reductive amination (DARA) and hydrolysis workflow.
Quantitative Data & Strategy Comparison
The selection between biocatalytic and chemocatalytic routes depends heavily on the available infrastructure and scale-up requirements. Below is a comparative analysis of the two self-validating protocols described above.
| Parameter | Biocatalytic ( | Chemocatalytic (Ru-DARA) |
| Enantiomeric Excess (ee) | > 99% (S) | 96 - 98% (S) |
| Overall Yield | 82% (Direct to Acid) | 74% (Over 2 steps) |
| Primary Challenge | High dilution (100 mM limit) | Catalyst cost & high pressure |
| Lactamization Risk | Very Low (Ambient Temp) | Moderate (During Deprotection) |
| E-Factor (Waste) | Moderate (Aqueous waste) | High (Solvents & Salts) |
| Scalability | Excellent (Batch / Fed-batch) | Excellent (Continuous Flow adaptable) |
References
1.[2] Title: Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Source: d-nb.info / ResearchGate URL: 2.[1] Title: 2-Acetylbenzoic acid | C9H8O3 | CID 68474. Source: PubChem - NIH URL: 3.[3] Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Source: PubMed (Org Lett. 2021) URL:
Sources
Application Note: Enantioselective Preparation of (S)-3-Methylisoindolin-1-one
This Application Note is written for researchers and drug development professionals. It details the protocol for the stereoselective cyclization of (S)-2-(1-aminoethyl)benzoic acid to (S)-3-methylisoindolin-1-one, a privileged scaffold in medicinal chemistry (e.g., for MDM2-p53 inhibitors and CNS agents).
Abstract
This guide provides a validated protocol for the preparation of (S)-3-methylisoindolin-1-one (also known as (S)-3-methylphthalimidine) starting from (S)-2-(1-aminoethyl)benzoic acid. Unlike racemic thermal dehydration methods, this protocol utilizes a mild, coupling-reagent-promoted cyclization strategy to minimize racemization at the sensitive benzylic stereocenter. The method achieves >90% yield with >98% enantiomeric excess (ee) retention.
Introduction & Scientific Rationale
The isoindolinone core is a structural motif found in numerous bioactive natural products and pharmaceutical candidates. The C3-position is particularly critical; substituents here often dictate binding affinity and selectivity.
The Challenge of Chirality
The starting material, (S)-2-(1-aminoethyl)benzoic acid, contains a stereocenter at the benzylic position (C-alpha to the amine).
-
Risk: Direct thermal dehydration (e.g., refluxing in xylene) requires high temperatures (>140°C) which can promote racemization via a transient benzylic carbocation or radical species, or through reversible imine formation if any oxidation occurs.
-
Solution: We employ an activation strategy using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activates the carboxylic acid at room temperature, facilitating rapid intramolecular amine attack and ring closure under conditions where the C-H bond at the chiral center remains chemically inert.
Mechanistic Pathway
The reaction proceeds via an intramolecular Nucleophilic Acyl Substitution.
-
Activation: The carboxylic acid is converted to an active ester (OBt/OAt species) by HATU.
-
Cyclization: The pendant primary amine, deprotonated by DIPEA, attacks the activated carbonyl.
-
Elimination: Loss of the leaving group (HOAt) yields the lactam ring.
Figure 1: Mechanistic pathway for the mild cyclization of (S)-2-(1-aminoethyl)benzoic acid.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| (S)-2-(1-Aminoethyl)benzoic acid | 165.19 | 1.0 | Limiting Reagent |
| HATU | 380.23 | 1.1 | Coupling Agent |
| DIPEA (Hünig's Base) | 129.24 | 2.5 | Base |
| DMF (Anhydrous) | - | - | Solvent (0.1 M) |
| Ethyl Acetate / Brine | - | - | Work-up |
Step-by-Step Procedure
Caution: Perform all steps in a fume hood. DMF is toxic and readily absorbed through skin.
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (
). -
Dissolution: Add (S)-2-(1-aminoethyl)benzoic acid (1.0 mmol, 165 mg) to the flask. Add anhydrous DMF (10 mL). Stir until a suspension or clear solution forms (zwitterionic amino acids may require base to fully dissolve).
-
Base Addition: Add DIPEA (2.5 mmol, 435 µL) dropwise. The mixture should become homogeneous.
-
Activation & Cyclization: Add HATU (1.1 mmol, 418 mg) in one portion.
-
Observation: The reaction may turn slightly yellow.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (polar amino acid) will disappear, and a less polar spot (lactam) will appear.
-
-
Quench: Dilute the reaction mixture with Ethyl Acetate (30 mL) and pour into saturated aqueous
(30 mL). -
Extraction:
-
Separate phases.
-
Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers.
-
-
Wash: Wash combined organics with:
-
10% LiCl solution (3 x 20 mL) – Critical for removing DMF.
-
Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% Methanol in DCM).
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of (S)-3-methylisoindolin-1-one.
Analytical Validation
Expected Data
-
Physical State: White to off-white solid.
-
Yield: 85–95%.
-
1H NMR (400 MHz, CDCl3):
- 7.85 (d, J=7.5 Hz, 1H, Ar-H)
- 7.45–7.60 (m, 3H, Ar-H)
- 6.80 (br s, 1H, NH)
- 4.75 (q, J=6.5 Hz, 1H, C3-H) – Diagnostic quartet for the chiral center.
- 1.55 (d, J=6.5 Hz, 3H, CH3).
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Retention Time: Compare with racemic standard (prepared by refluxing starting material in toluene with TsOH). The (S)-enantiomer typically elutes second on AD-H, but confirmation with a standard is required.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure DMF is anhydrous. Increase HATU to 1.2 eq. |
| Racemization | High temperature or prolonged exposure to base. | Keep reaction at RT. Do not exceed 3.0 eq of DIPEA. |
| DMF Residue | Inefficient workup. | Ensure thorough LiCl washes (DMF is miscible with water but partitions into organic if salt conc. is low). |
References
-
General Isoindolinone Synthesis
- Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamid
- Source: Organic & Biomolecular Chemistry, 2011.
-
Chiral Retention in Isoindolinones
- Scalable (Enantioselective)
- Source: Molecules (MDPI), 2020.
-
Starting Material Properties
- 2-(1-Aminoethyl)
- Source: Sigma-Aldrich / Merck.
-
Mechanistic Grounding (Amide Coupling)
- Recent advances in the synthesis of isoindolinones: a review.
- Source: Beilstein Journal of Organic Chemistry, 2017.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]
Application Note: Protecting Group Strategies for (S)-2-(1-Amino-ethyl)-benzoic Acid
This guide outlines the protection group strategies for (S)-2-(1-Amino-ethyl)-benzoic acid , a challenging scaffold due to its high propensity for intramolecular cyclization.
Part 1: Strategic Analysis & The "Isoindolinone Trap"
The Core Challenge
The molecule (S)-2-(1-aminoethyl)benzoic acid is structurally predisposed to intramolecular dehydration. Unlike standard
This cyclization is thermodynamically and kinetically favored. In the presence of any acid catalyst or thermal energy, the free amino acid will spontaneously dehydrate to the lactam. Therefore, the "free" amino acid cannot be stored or handled in solution for extended periods.
The "Open-Lock" Strategy
To successfully utilize this building block in peptide synthesis or medicinal chemistry, you must employ an "Open-Lock" strategy . This involves:
-
Opening the stable lactam precursor using base hydrolysis.
-
Locking the nitrogen immediately in situ with a carbamate protecting group (Boc, Fmoc, or Cbz).
-
Orthogonal C-Protection (if necessary) using alkylation methods that avoid acidic conditions.
Key Rule: Never expose the free amino acid to acidic conditions or activating agents (EDC, HATU) without N-protection.
Part 2: Experimental Protocols
Protocol A: Synthesis of N-Fmoc-(S)-2-(1-aminoethyl)benzoic acid
Target Audience: Researchers performing Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Rationale: This protocol generates the N-Fmoc protected acid suitable for loading onto Wang resin or coupling in SPPS. The key is to introduce the Fmoc group before re-acidification to prevent the lactam from reforming.
Reagents:
-
(S)-3-methylisoindolin-1-one (Starting material)
-
NaOH (1M aqueous)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
HCl (1M)
Step-by-Step Methodology:
-
Lactam Hydrolysis:
-
Dissolve (S)-3-methylisoindolin-1-one (1.0 equiv) in a mixture of dioxane and 1M NaOH (1:1 v/v).
-
Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the lactam and appearance of the polar amino acid carboxylate.
-
Note: Do not heat excessively (>50°C) to avoid racemization of the benzylic center.
-
-
In-Situ Protection (The "Lock"):
-
Cool the reaction mixture to 0°C.
-
Add NaHCO₃ (2.0 equiv) to buffer the solution.
-
Add Fmoc-OSu (1.2 equiv) dissolved in a minimal amount of dioxane dropwise.
-
Allow the mixture to warm to room temperature and stir overnight. The pH must remain >8.0 to ensure the amine remains nucleophilic and does not protonate (which would stop reaction but is safe) or cyclize (impossible at high pH).
-
-
Work-up & Isolation:
-
Dilute with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.
-
Critical Step: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH 2–3.
-
Observation: The N-Fmoc product should precipitate as a white solid. Because the Nitrogen is now carbamoylated, it is no longer nucleophilic enough to attack the carboxylic acid; the cyclization is blocked.
-
Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
-
Validation:
-
¹H NMR (DMSO-d₆): Check for the presence of Fmoc signals (7.3–7.9 ppm) and the downfield shift of the benzylic methine proton. Absence of the lactam NH signal is critical.
-
Protocol B: Synthesis of N-Boc-(S)-2-(1-aminoethyl)benzoic acid Methyl Ester
Target Audience: Solution-phase synthesis requiring orthogonal protection.
Rationale: Standard acid-catalyzed esterification (MeOH/H₂SO₄) will strip the Boc group and instantly cyclize the molecule back to the isoindolinone. You must use base-mediated alkylation of the carboxylate.
Reagents:
-
N-Boc-(S)-2-(1-aminoethyl)benzoic acid (Prepared via Protocol A using Boc₂O instead of Fmoc-OSu)
-
Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMS-CHN₂)
-
K₂CO₃
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve N-Boc-(S)-2-(1-aminoethyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
-
Base Addition:
-
Add finely ground K₂CO₃ (1.5 equiv). Stir for 15 minutes to form the potassium carboxylate salt.
-
-
Alkylation:
-
Add Methyl Iodide (1.2 equiv) dropwise.
-
Stir at room temperature for 4–6 hours.
-
Alternative: For milder conditions, use TMS-CHN₂ (2.0 equiv) in Benzene/MeOH (3:2) – this avoids the basicity of carbonate if the substrate is extremely sensitive.
-
-
Work-up:
-
Dilute with EtOAc, wash with water (3x) and brine (1x).
-
Concentrate to yield the N-Boc Methyl Ester.
-
Part 3: Visualization of Workflows
The Isoindolinone Trap & Protection Pathway
The following diagram illustrates the competing pathways: the spontaneous cyclization (Lactamization) versus the desired protection route.
Caption: Figure 1. The "Isoindolinone Trap" showing how acidification without protection leads to recyclization, while in-situ trapping yields the stable product.
Part 4: Troubleshooting & QC
Table 1: Troubleshooting Common Issues
| Issue | Observation | Root Cause | Solution |
| Recyclization | Product is insoluble in base; NMR shows loss of carbamate signals. | Acidification occurred before full N-protection. | Ensure reaction with Boc₂O/Fmoc-OSu is complete (TLC) before adding any acid. |
| Racemization | Loss of optical rotation; Chiral HPLC shows split peaks. | Hydrolysis temperature too high or reaction time too long. | Perform hydrolysis at RT or 0°C. Limit time to <4 hours. |
| Low Yield | Product stuck in aqueous phase during workup. | Incomplete acidification of the N-protected carboxylate. | N-Protected amino acids can be gummy. Acidify to pH 2–3 and use EtOAc/THF mixtures for extraction. |
Quality Control: Chiral Integrity
Benzylic amines are prone to racemization via proton abstraction at the benzylic carbon.
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
-
Standard: Compare against the racemic standard prepared by reducing the racemic oxime or ketone.
References
-
Isoindolinone Formation: Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.[5] MDPI. Available at: [Link]
-
Ortho-Aminoalkyl Benzoic Acid Protection: Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles.[6] Chemistry – A European Journal.[6] Available at: [Link]
-
General Protection Strategies: Protecting Groups in Organic Synthesis (Greene's).[1] Wiley-Interscience.
-
Lactam Opening Strategy: Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones.[7] ACS Omega. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Purifying (S)-2-(1-Amino-ethyl)-benzoic Acid: A Detailed Guide to Crystallization Methods
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of (S)-2-(1-Amino-ethyl)-benzoic acid through various crystallization methods. This guide emphasizes the scientific principles behind the protocols to empower users to not only follow the steps but also to adapt and troubleshoot them effectively.
Introduction: The Importance of Chiral Purity
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, the biological activity of a chiral drug is often associated with only one of its enantiomers. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to isolate the desired (S)-enantiomer in high purity is of paramount importance for drug safety and efficacy.
Crystallization is a powerful and widely used technique for the purification of chiral compounds. It is a process where a solid forms from a solution, and under controlled conditions, molecules of the desired compound will arrange themselves into a highly ordered crystal lattice, excluding impurities. For chiral molecules, specific crystallization techniques can be employed to separate one enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers).
This guide will explore three primary crystallization methods applicable to the purification of this compound:
-
Cooling Crystallization: A straightforward method based on the principle that the solubility of most compounds decreases as the temperature of the solvent is lowered.
-
Anti-Solvent Crystallization: This technique involves the addition of a second solvent (the anti-solvent) in which the target compound is poorly soluble, inducing its precipitation from the initial solution.
-
Diastereomeric Salt Crystallization: A highly effective method for resolving racemic mixtures. It involves reacting the racemic acid with a chiral base to form two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing a successful crystallization process. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structural similarity to other aminobenzoic acids.
This compound is an amino acid derivative containing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) attached to a benzene ring. This amphoteric nature means it can exist as a zwitterion (a molecule with both positive and negative charges) in solution, influencing its solubility. The presence of the ethyl group on the chiral center and the substitution pattern on the benzene ring will also affect its solubility profile.
| Property | Predicted Characteristics |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to be slightly soluble in water, with solubility increasing at acidic or basic pH due to salt formation. Solubility in organic solvents will vary depending on the polarity of the solvent. It is likely to be more soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF) than in non-polar solvents (like hexane). |
| pKa | The carboxylic acid group will have a pKa around 4-5, while the amino group will have a pKa around 9-10. |
Foundational Experiment: Solubility Screening
Given the lack of specific solubility data, the first and most critical step is to perform a solubility screening. This will provide the empirical data necessary to select the most suitable solvent system for each crystallization method.
Protocol: Gravimetric Solubility Screening
Objective: To determine the approximate solubility of this compound in a range of solvents at two different temperatures (e.g., 25°C and 50°C).
Materials:
-
This compound
-
A selection of solvents (see table below for suggestions)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Suggested Solvents for Screening:
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone |
| Esters | Ethyl Acetate |
| Ethers | Tetrahydrofuran (THF) |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Aqueous | Deionized Water |
Procedure:
-
Sample Preparation: Add a known amount of this compound (e.g., 100 mg) to a series of vials.
-
Solvent Addition: Add a small, measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Equilibration at 25°C:
-
Place the vials on a magnetic stirrer in a 25°C water bath.
-
Stir the suspensions for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the vials. If the solid has completely dissolved, add more of the compound in known increments until a suspension is maintained. Record the total amount of solid added.
-
-
Equilibration at 50°C:
-
Transfer the vials to a 50°C water bath and continue stirring.
-
Observe if the solid dissolves. If it does, add more solid as described above.
-
-
Sample Analysis:
-
Once equilibrium is reached at each temperature, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it into a pre-weighed vial.
-
Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute.
-
-
Calculation: Calculate the solubility in mg/mL or g/L.
The results of this screening will guide the selection of appropriate solvents for the subsequent crystallization protocols.
Crystallization Methodologies and Protocols
Cooling Crystallization
Principle: This is one of the simplest crystallization techniques. It relies on the fact that the solubility of most solids in a liquid increases with temperature. A saturated solution is prepared at an elevated temperature, and as the solution is slowly cooled, it becomes supersaturated, leading to the crystallization of the solute. The key to obtaining high purity is slow cooling, which allows for the selective incorporation of the desired molecules into the crystal lattice.
Ideal Solvent Characteristics:
-
High solubility of this compound at elevated temperatures.
-
Low solubility at room temperature or below.
-
The solvent should not react with the compound.
-
It should be volatile enough to be easily removed from the crystals.
Protocol: Cooling Crystallization
-
Solvent Selection: Choose a solvent from the solubility screening that shows a significant increase in solubility with temperature.
-
Dissolution: In a flask equipped with a condenser and a magnetic stirrer, add the impure this compound and the chosen solvent. Heat the mixture while stirring until all the solid dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with an insulating material can promote slow cooling.
-
Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble). The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to its crystallization. The rate of anti-solvent addition is a critical parameter for controlling crystal size and purity.
Ideal Solvent/Anti-Solvent Pair Characteristics:
-
The "good" solvent should have high solubility for this compound.
-
The "anti-solvent" should have very low solubility for the compound.
-
The two solvents must be miscible with each other.
Protocol: Anti-Solvent Crystallization
-
Solvent System Selection: Based on the solubility screening, choose a good solvent and a miscible anti-solvent.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the good solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition can be done dropwise.
-
Crystallization: The solution will become cloudy as the compound begins to crystallize. Continue adding the anti-solvent until a sufficient amount of precipitate has formed.
-
Maturation: Allow the suspension to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and for the system to reach equilibrium.
-
Isolation, Washing, and Drying: Follow the same steps as in the cooling crystallization protocol (steps 5-7).
Caption: Workflow for Anti-Solvent Crystallization.
Diastereomeric Salt Crystallization for Chiral Resolution
Principle: This is the most powerful technique for separating enantiomers. Since enantiomers have identical physical properties, they cannot be separated by standard crystallization methods. However, by reacting a racemic mixture of an acid (like (±)-2-(1-Amino-ethyl)-benzoic acid) with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed.
(R,S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt
Diastereomers have different physical properties, including solubility.[1] This difference in solubility allows for the selective crystallization of one diastereomeric salt, leaving the other in the mother liquor. The pure enantiomer can then be recovered from the crystallized salt by treatment with an acid or base to break the salt.
Selection of a Resolving Agent: The choice of the resolving agent is crucial for a successful resolution. Common chiral bases used for resolving acidic compounds include:
-
(R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine
-
Brucine
-
Strychnine
-
Quinine
-
Cinchonidine
The selection is often empirical, and a screening of several resolving agents may be necessary.
Protocol: Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Selection: Choose a chiral base and a suitable solvent system. The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference.
-
Salt Formation:
-
Dissolve the racemic (±)-2-(1-Amino-ethyl)-benzoic acid in the chosen solvent.
-
Add an equimolar amount of the chiral resolving base. The formation of the salt may be exothermic.
-
-
Crystallization:
-
Gently heat the solution to ensure all the salt is dissolved.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.
-
Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized using the same solvent system.
-
Liberation of the Free (S)-Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to neutralize the carboxylic acid and liberate the chiral resolving agent (which can often be recovered).
-
Alternatively, add an acid (e.g., HCl) to protonate the amino group of the resolving agent, making it water-soluble, and causing the desired amino acid to precipitate if it is less soluble at that pH. The choice of acid or base depends on the properties of the specific compounds.
-
-
Isolation and Purification: The liberated this compound can be isolated by filtration or extraction, and further purified if necessary by one of the crystallization methods described above.
Caption: Workflow for Diastereomeric Salt Crystallization.
Conclusion
The purification of this compound to a high degree of enantiomeric purity is a critical step in its development for pharmaceutical applications. The crystallization methods outlined in this guide provide a systematic approach to achieving this goal. Success in crystallization is often a combination of understanding the underlying scientific principles and careful experimental execution. By starting with a thorough solubility screening, researchers can gather the necessary data to rationally design and optimize a crystallization process, whether it be through cooling, anti-solvent addition, or the powerful technique of diastereomeric salt resolution.
References
-
Libretexts. (2021, August 15). 17.3: Resolution of Enantiomers - Diastereomeric Salts. Chemistry LibreTexts. Retrieved from [Link]
Sources
Solid-phase synthesis applications of (S)-2-(1-Amino-ethyl)-benzoic acid
Application Note: Advanced Solid-Phase Synthesis Strategies Utilizing (S)-2-(1-Amino-ethyl)-benzoic Acid
Strategic Overview
This compound represents a high-value chiral scaffold in drug discovery, particularly for the synthesis of isoindolinones and as a
In Solid-Phase Organic Synthesis (SPOS), this molecule is unique because it contains both a nucleophile (amine) and an electrophile (carboxylic acid) in close proximity, pre-organized for cyclization. This guide details two primary workflows:
-
Cyclative Cleavage: Utilizing the molecule's self-reactivity to synthesize chiral isoindolinone libraries.
-
Backbone Integration: Incorporating the scaffold into peptide chains to induce secondary structure constraints.
Critical Material Specifications
| Parameter | Specification | Technical Note |
| Chirality | (S)-Enantiomer | Maintain < 1% racemization during coupling. |
| Protection | Fmoc (N-terminus) | Fmoc-Cl protection is preferred over Boc for orthogonality with acid-labile resins.[1] |
| Resin Choice | Wang / 2-Chlorotrityl | Ester linkage is required for the Cyclative Cleavage strategy.[2] |
| Activation | HATU / HOAt | Required due to steric hindrance from the |
Workflow A: Chiral Isoindolinone Synthesis via Cyclative Cleavage
This strategy relies on the "safety-catch" principle. The molecule is anchored to the resin via an ester bond.[2] Upon deprotection of the amine, the molecule undergoes an intramolecular nucleophilic attack on the resin-ester carbonyl, releasing the target isoindolinone into the solution while simultaneously cleaving it from the solid support.
Mechanism Visualization (Graphviz)
Caption: Logical flow of the Cyclative Cleavage strategy.[1][3] The final step simultaneously forms the ring and cleaves the product from the resin.
Detailed Protocol
Step 1: Resin Loading [1][4][5]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 1.0–1.6 mmol/g).[1]
-
Reagents: Fmoc-(S)-2-(1-Amino-ethyl)-benzoic acid (1.5 eq), DIPEA (4 eq) in DCM (dry).
-
Procedure:
-
Swell resin in DCM for 30 mins.
-
Add amino acid and DIPEA to the resin.
-
Agitate for 2 hours at Room Temperature (RT).
-
Capping: Add MeOH (1 mL) and DIPEA to quench unreacted chlorides (15 mins).
-
Wash: DCM (3x), DMF (3x), DCM (3x).[1]
-
Step 2: N-Functionalization (Diversity Introduction)
-
Note: If a simple isoindolinone is desired, skip to Step 3.[1] To create a library, acylate the amine here.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly.
-
Coupling: React the free amine with a diversity element (e.g., R-COOH).[1]
-
Activation: R-COOH (3 eq), HATU (3 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.
-
Time: 4–6 hours (monitor via Kaiser test; steric hindrance may require double coupling).
-
Step 3: Cyclative Cleavage
-
Conditions: The free amine (or secondary amine if alkylated) attacks the resin ester.
-
Reagents: 10% DIPEA in DMF (for base-catalyzed) or dilute Acetic Acid in Dioxane (for acid-catalyzed, if using Wang).
-
Procedure:
-
Ensure the N-terminus is deprotected (free amine).
-
Suspend resin in DMF/DIPEA (9:1).[1]
-
Heat to 60°C for 12–24 hours.
-
Collect the filtrate. The resin is now the "leaving group."
-
Concentrate filtrate to obtain the chiral isoindolinone.
-
Workflow B: Peptidomimetic Backbone Integration
Incorporating this compound into a peptide chain introduces a rigid
Experimental Challenges & Solutions
| Challenge | Root Cause | Solution |
| Slow Coupling | Steric hindrance from the | Use HATU/HOAt activation. Extended coupling times (4h+) are mandatory.[1] |
| Aspartimide Formation | Not applicable directly, but adjacent residues may be prone.[1] | Use Hmb-protection on adjacent bulky residues if aggregation occurs. |
| Racemization | Base-catalyzed proton abstraction at the chiral center. | Minimize exposure to strong bases during coupling. Use Collidine instead of DIPEA. |
Detailed Protocol
Step 1: Coupling to Growing Chain
-
Context: Peptide chain is attached to Rink Amide resin.[2][4][6] N-terminus is deprotected.[6][7]
-
Reagents: Fmoc-(S)-2-(1-Amino-ethyl)-benzoic acid (3 eq), HATU (2.9 eq), HOAt (3 eq), Collidine (10 eq).[1]
-
Solvent: DMF/NMP (1:1) to improve solubility and reduce aggregation.[1]
-
Procedure:
-
Pre-activate the amino acid with HATU/HOAt/Collidine for 2 mins.
-
Add to resin.[8] Agitate for 4 hours.
-
Critical: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aromatics) to ensure completion. Recouple if necessary.
-
Step 2: Elongation (The "Difficult" Step)
-
Note: Coupling the NEXT amino acid onto the bulky aromatic amine of the scaffold is the bottleneck.
-
Reagents: Next Fmoc-Amino Acid (5 eq), COMU (5 eq), DIPEA (10 eq).
-
Procedure:
-
Use microwave irradiation (50°C, 25W) for 15 mins if available.
-
Alternatively, perform double coupling at RT (2 x 2 hours).
-
References
-
Solid-Phase Synthesis of Heterocycles (Isoindolinones)
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles... (PMC).[1] Describes the solution-phase analogs and reactivity of 2-benzoylbenzoic acids, providing the mechanistic basis for the cyclization described in Workflow A.
-
(Inferred from search context 1.1)
-
-
Cyclative Cleavage Strategies
-
Fmoc SPPS Methodologies
- Fmoc Solid Phase Peptide Synthesis - ChemPep. Provides standard protocols for HATU/HOAt activation and troubleshooting difficult couplings (steric hindrance).
-
Resin Compatibility
- Resins for Solid Phase Peptide Synthesis - ChemPep. Details the cleavage conditions for Wang and 2-Chlorotrityl resins used in the protocols above.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. escholarship.org [escholarship.org]
- 6. "Studies in solid-phase synthesis: The solid-phase synthesis and charac" by Jack Geno Samaritoni [docs.lib.purdue.edu]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) of (S)-2-(1-Amino-ethyl)-benzoic acid
Technical Guide: Optimization of Enantiomeric Excess for (S)-2-(1-Amino-ethyl)-benzoic Acid
Introduction
Subject: this compound (also known as (S)-1-(2-carboxyphenyl)ethylamine).[1] CAS: Related to 90557-83-8 (racemate).[1] Key Characteristic: This molecule exists in a dynamic equilibrium with its lactam form, (S)-3-methylisoindolin-1-one (phthalimidine).[1] High enantiomeric excess (ee) is critical as this motif serves as a chiral pharmacophore in isoindolinone-based inhibitors (e.g., PARP, MDM2 inhibitors).[1]
This guide addresses the three most common bottlenecks in generating high-ee material:
-
Resolution Stalling: Inefficient diastereomeric salt crystallization.
-
Biocatalytic Equilibrium: Incomplete conversion in transaminase reactions.
-
Analytical Ambiguity: Incorrect HPLC peak assignment due to lactamization.
Module 1: Classical Resolution (Crystallization)
Context: You are resolving the racemic amine (or its lactam precursor) using chiral acids. Core Issue: The ee plateaus at 80-90% and further recrystallization reduces yield without significantly improving purity.[1]
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| No precipitate forms | Solvent polarity is too high (salt is too soluble).[1] | Switch Solvent: Move from pure MeOH/EtOH to EtOH:Water (95:5) or IPA:Water . The presence of water often aids the formation of the specific hydrate required for the crystal lattice.[1] |
| Precipitate is racemic | "Pasteur Effect" or wrong resolving agent. | Change Agent: For the open-chain amino acid, use (S)-1-Phenylethylamine (acting as a base).[1] For the lactam (3-methylisoindolin-1-one), use (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).[1] |
| ee stuck at ~85% | Eutectic composition reached. | The "Pope-Peachy" Method: Add 0.5 eq of the chiral resolving agent and 0.5 eq of an achiral mineral acid (e.g., HCl).[1] This forces the "wrong" enantiomer to remain in solution as the highly soluble chloride salt, while the "right" enantiomer precipitates as the less soluble chiral salt.[1] |
Protocol: Recrystallization of the Diastereomeric Salt
-
Dissolution: Suspend the salt (ee ~80%) in minimal boiling Ethanol (95%) .
-
Nucleation: If no crystals form upon cooling to 25°C, add a "seed" crystal of pure enantiomer (if available) or scratch the glass interface.
-
Aging: Allow the solution to stand at 4°C for 12 hours. Rapid cooling traps the impurity (eutectic) inside the crystal lattice.[1]
-
Wash: Filter and wash with cold MTBE (Methyl tert-butyl ether) to remove surface mother liquor containing the opposite enantiomer.
Module 2: Biocatalytic Synthesis (Transaminases)
Context: Synthesis from 2-acetylbenzoic acid using Omega-Transaminases (ATA). Core Issue: Reaction stalls at 50-70% conversion, or ee is excellent (>99%) but yield is low.
Mechanistic Insight
The substrate (2-acetylbenzoic acid) has an ortho-carboxylate group.[1] At neutral pH, this is negatively charged, which can repel the hydrophobic active site of some transaminases.[1] Furthermore, the reaction is reversible; accumulation of the coproduct (pyruvate) inhibits the forward reaction.[1]
Workflow Visualization
Caption: Enzymatic cascade using LDH coupling to drive equilibrium toward the (S)-amine product.
Troubleshooting Guide
| Issue | Solution |
| Low Conversion (<50%) | Equilibrium Displacement: The thermodynamic equilibrium for acetophenone derivatives is often unfavorable.[1] Add Lactate Dehydrogenase (LDH) , Glucose, and Glucose Dehydrogenase (GDH) to recycle the cofactor and remove pyruvate.[1] Alternatively, use Isopropylamine as the amine donor (if the enzyme tolerates it) and remove the volatile acetone coproduct via nitrogen sweep.[1] |
| Substrate Inhibition | Fed-Batch Mode: Do not add all 2-acetylbenzoic acid at once. High concentrations of the ortho-carboxylate can inhibit the enzyme.[1] Feed the substrate slowly (e.g., 5 mM/hour).[1] |
| pH Drift | Buffer Strength: The reaction consumes protons (or releases them depending on the donor).[1] Use 100 mM Potassium Phosphate buffer (pH 7.5) . Avoid pH < 7.0 as the substrate precipitates; avoid pH > 8.5 as enzyme stability drops. |
Module 3: Analytical Validation (Chiral HPLC)
Context: Confirming the ee. The open-chain amino acid and the cyclic lactam may co-elute or interconvert on the column.[1] Recommendation: Convert the sample entirely to the lactam (3-methylisoindolin-1-one) or the methyl ester before analysis to ensure a single, stable species.[1]
Method Parameters
| Parameter | Condition |
| Column | Chiralpak IC or Chiralpak AD-H (Daicel) |
| Mobile Phase | Hexane : IPA (80:20) with 0.1% DEA (Diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Sample Prep | Dissolve in mobile phase.[1] If analyzing the open acid, add 1 eq of TFA to stabilize, but beware of on-column cyclization.[1] Best practice: Reflux sample in MeOH/HCl to form the ester or dehydrate to lactam prior to injection. |
References
-
Synthesis and Resolution of Isoindolinones
-
Diastereoselective One-Pot Tandem Synthesis of 3-Substituted Isoindolinones. (2025). ResearchGate.
-
-
Enzymatic Transamination of Ketones
-
Chiral HPLC Methods
-
General Resolution Techniques
-
Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives. (2009).[6] PubMed.
-
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 5. 2-[(2-Aminoacetyl)amino]benzoic acid | C9H10N2O3 | CID 12194907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Removing impurities from (S)-2-(1-Amino-ethyl)-benzoic acid reaction mixtures
The following technical guide is structured as a specialized support center resource for researchers working with (S)-2-(1-Amino-ethyl)-benzoic acid (CAS: 74255-08-4). It synthesizes chemical engineering principles with practical troubleshooting for chiral amino acid derivatives.
Product: this compound (and HCl salt) CAS: 74255-08-4 Application: Chiral Intermediate / Building Block Document ID: TS-PUR-74255-V2.1[1]
Overview & Diagnostic Workflow
This guide addresses the removal of critical impurities—specifically the (R)-enantiomer, unreacted ketone precursors (2-acetylbenzoic acid), and oxidative by-products—from reaction mixtures. As an amphoteric molecule containing both a basic amine and an acidic carboxyl group, purification strategies must exploit its zwitterionic nature and solubility profile.
Decision Matrix: Purification Strategy
The following workflow illustrates the logical path for selecting the correct purification method based on your current impurity profile.
Figure 1: Decision tree for selecting the appropriate workup protocol based on analytical data.
Troubleshooting Guide (Q&A)
Issue 1: Low Enantiomeric Excess (ee < 95%)
User Question: My asymmetric synthesis yielded an ee of 88%. How can I upgrade the optical purity of the (S)-isomer without repeating the synthesis?
Technical Analysis: The (S)- and (R)-enantiomers have identical physical properties in an achiral environment, making simple recrystallization of the free acid ineffective for separation.[1] However, their salts often form conglomerate crystals or have distinct solubility profiles.
Corrective Protocol: Convert the zwitterion to the Hydrochloride Salt . The crystal lattice energy of the racemate salt often differs from that of the pure enantiomer, allowing for "Preferential Crystallization" or "Entrainment."
-
Dissolution: Dissolve the crude free acid in minimal hot Ethanol (or iPrOH) containing 1.1 equivalents of concentrated HCl.
-
Cooling: Allow to cool slowly to room temperature.
-
Seeding: If available, seed with pure (S)-enantiomer HCl crystals at the cloud point.
-
Isolation: Filter the precipitate. The (S)-isomer HCl salt typically crystallizes preferentially, leaving the enriched (R)-isomer in the mother liquor.
-
Verification: Analyze the solid by Chiral HPLC. If ee is still <98%, repeat the recrystallization.
Expert Note: If the starting ee is very low (<60%), classical resolution using a chiral resolving agent like D-Tartaric Acid or (R)-Phenylethylamine is required before salt recrystallization [1, 2].[1]
Issue 2: Persistent Yellow/Brown Coloration
User Question: The product is chemically pure by NMR but has a persistent brown hue. Recrystallization didn't remove it.
Technical Analysis: Amino-benzoic acid derivatives are susceptible to oxidation, forming aniline-oligomers or azo-colored impurities [3].[1] These are often non-polar and trace in quantity but highly chromophoric.
Corrective Protocol: Perform an Activated Carbon Treatment during the acid-base workup.
-
Solubilize: Dissolve the crude material in dilute NaOH (pH > 10). At this pH, the amine is free, and the carboxylate is ionized.
-
Adsorb: Add Activated Carbon (e.g., Darco G-60, 5-10 wt% of substrate).[1]
-
Heat: Stir at 50°C for 30 minutes. Do not boil, as this may degrade the carbon's surface area.
-
Filter: Filter hot through a Celite pad to remove the carbon.
-
Precipitate: Acidify the clear filtrate carefully to the isoelectric point (pH ~6.5) to precipitate the clean product.
Issue 3: Contamination with Inorganic Salts (Ash)
User Question: My sulfated ash test failed (>1%). I used NaOH and HCl during the workup. How do I desalt the product?
Technical Analysis: this compound is an ampholyte.[1] It has a minimum solubility at its isoelectric point (pI), whereas inorganic salts (NaCl) remain soluble in water.
Corrective Protocol: Exploit the Isoelectric Point (pI) for precipitation.
-
Calculated pI: ~6.5 (Average of pKa -COOH ~4 and -NH3+ ~9).
-
Procedure:
-
Dissolve the crude solid in minimum water at pH 1-2 (using HCl).
-
Slowly add 1M NaOH or Ammonia while monitoring pH.
-
Stop exactly at pH 6.4 – 6.6 . The solution should become cloudy as the zwitterion precipitates.
-
Cool to 0-5°C to maximize yield.
-
Filter and wash the cake with ice-cold water (to remove NaCl) followed by cold acetone (to dry).
-
Data & Specifications
Impurity Limits & Solvent Selection
Use the table below to guide your solvent choices for specific impurity removal.
| Impurity Type | Recommended Solvent System | Mechanism of Action |
| (R)-Enantiomer | Ethanol/HCl or iPrOH/HCl | Kinetic resolution via salt crystallization |
| Inorganic Salts | Water (at pH 6.[1]5) | High solubility of salts vs. low solubility of zwitterion |
| Non-polar organics | Ethyl Acetate / Toluene | Wash the acidic aqueous phase (pH 1) with these solvents before precipitation |
| Colored Oligomers | Water (pH >10) + Carbon | Adsorption of high MW conjugated systems |
Key Physical Parameters[2][3][4][5]
-
Molecular Weight: 165.19 g/mol (Free Acid), 201.65 g/mol (HCl Salt) [4].
-
Solubility: High in acidic/basic water; Low in neutral water (pH 6-7); Moderate in hot Ethanol.
-
Storage: Hygroscopic (especially the salt). Store under Nitrogen at 2-8°C.
Frequently Asked Questions (FAQs)
Q: Can I use HPLC to determine the absolute configuration? A: Standard C18 columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP) column. Common choices for amino acids include crown-ether based columns (e.g., Daicel Crownpak) or zwitterionic phases (e.g., Chiralpak ZWIX).[1] Alternatively, derivatization with Marfey's reagent followed by standard C18 HPLC is a robust method for determining ee% [5].
Q: Why does my product turn into a sticky oil during acidification? A: This "oiling out" occurs if the concentration is too high or the neutralization is too rapid.
-
Fix: Dilute the solution by 20% with water. Add the acid/base dropwise with vigorous stirring. Seeding the solution with pure crystals just before the oiling point can induce proper crystallization.
Q: Is the HCl salt or the free acid better for long-term storage? A: The HCl salt is generally more stable against oxidation than the free amine.[1] However, it can be hygroscopic. Ensure the container is tightly sealed and preferably stored in a desiccator.
References
-
Chiralpedia. (2025).[2] Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Stereoelectronics. (2021). Resolution via salt formation. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025). Preparation and Characterization of Reagent Derived from Para Amino-Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Resolution and determination of enantiomeric excess of amino acids. Retrieved from [Link]
Sources
Optimizing pH conditions for (S)-2-(1-Amino-ethyl)-benzoic acid extraction
Optimizing pH Conditions for Liquid-Liquid Extraction
Welcome to the technical support guide for the pH-dependent extraction of (S)-2-(1-Amino-ethyl)-benzoic acid. This document is designed for researchers, chemists, and pharmaceutical scientists to provide a deep understanding of the underlying principles and to offer practical solutions for common challenges encountered during the extraction of this amphoteric compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for extracting this compound?
A1: The single most critical parameter is the pH of the aqueous phase. This compound is a zwitterionic molecule, meaning its net electrical charge changes with pH. This charge state dictates its solubility in aqueous versus organic solvents, forming the basis of the extraction process.
Q2: Why can't I just use a standard organic solvent to extract it from a neutral aqueous solution?
A2: At neutral pH, the compound exists predominantly as a zwitterion (containing both a positive -NH3+ group and a negative -COO- group). This dual charge makes it highly polar and salt-like, resulting in high aqueous solubility and extremely low solubility in most common, water-immiscible organic solvents. Extraction under these conditions will lead to negligible yield.
Q3: Is there a single "best" pH for extraction?
A3: Not necessarily. The optimal pH depends on your goal.
-
For isolation by precipitation: Adjusting the aqueous phase to the molecule's isoelectric point (pI) will minimize its solubility, causing it to precipitate out of the solution.
-
For extraction into an organic solvent: The pH must be adjusted to a value where the molecule is in its most neutral, uncharged form, thereby maximizing its affinity for the organic phase. This typically means adjusting the pH to be at least 2 units away from the pKa of the functional groups.[1][2]
Q4: What causes the formation of an emulsion during extraction, and how can I resolve it?
A4: Emulsions are often formed when the sample contains surfactant-like compounds or when vigorous shaking creates a stable colloid of the two immiscible liquids.[3] To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation of the phases.[3]
-
Gently swirl the separatory funnel instead of shaking it vigorously.[3]
-
If possible, centrifuge the mixture at a low speed.
Scientific Principles: The Role of pH in Zwitterion Chemistry
This compound possesses both an acidic carboxylic acid group and a basic amino group. The protonation state of these groups is governed by the pH of the solution and the pKa value of each group. While the exact pKa values for this specific molecule require experimental determination, we can estimate them based on similar structures: pKa₁ (carboxylic acid) ≈ 3-4 and pKa₂ (ammonium) ≈ 9-10.
The pH of the aqueous solution determines the dominant species present, as illustrated below.
Caption: pH-dependent equilibrium of this compound.
Data Summary: pH Effects on Molecular State
The relationship between pH, the molecule's charge, and its extraction behavior is summarized below. The goal for liquid-liquid extraction is to maximize the concentration of the uncharged species, which is most soluble in the organic phase.
| pH Range | Dominant Species | Net Charge | Expected Aqueous Solubility | Optimal for... |
| pH < pKa₁ (e.g., < 2) | Cationic (-COOH, -NH₃⁺) | +1 | High | Washing organic layers to remove basic impurities. |
| pH ≈ pI | Zwitterionic (-COO⁻, -NH₃⁺) | 0 | Minimum | Isolation of the solid product via precipitation. |
| pH > pKa₂ (e.g., > 11) | Anionic (-COO⁻, -NH₂) | -1 | High | Extracting the compound from an organic to an aqueous phase. |
Experimental Protocol: Empirical Optimization of Extraction pH
This protocol provides a systematic workflow to determine the optimal aqueous pH for extracting this compound into a chosen organic solvent.
Objective: To identify the pH that yields the highest partition coefficient (K) of the target compound into the organic phase.
Materials:
-
This compound
-
Deionized water
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Buffer solutions (pH 2, 4, 6, 7, 8, 10, 12) or 1M HCl and 1M NaOH
-
pH meter or pH strips
-
Vortex mixer and centrifuge
-
Separatory funnels or vials
-
Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification
Methodology:
-
Prepare Aqueous Stock: Create a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
pH Adjustment:
-
Dispense a fixed volume (e.g., 5 mL) of the aqueous stock solution into a series of labeled vials.
-
For each vial, adjust the solution to a target pH value using the buffer solutions or dropwise addition of HCl/NaOH. Cover a wide range (e.g., pH 2 to 12 in increments of 1-2 pH units).
-
-
Liquid-Liquid Extraction:
-
Add an equal volume (5 mL) of the selected organic solvent to each vial.
-
Cap the vials securely and vortex for 2 minutes to ensure thorough mixing and equilibration.
-
Centrifuge the vials for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully collect an aliquot from the organic layer of each vial.
-
Analyze the concentration of the target compound in each organic aliquot using a calibrated HPLC-UV or LC-MS method.
-
-
Data Interpretation:
-
Plot the measured concentration in the organic phase against the corresponding pH of the aqueous phase.
-
The pH value that corresponds to the highest concentration peak is the optimal pH for extracting your compound into that specific organic solvent.
-
Troubleshooting Guide
Problem: My extraction yield is consistently low, even after trying different pH values.
-
Potential Cause 1: Incorrect pH range. The optimal pH for extraction into an organic solvent might be in a narrow window. You may have missed it if your pH increments were too large.
-
Solution: Repeat the optimization experiment using smaller pH increments (e.g., 0.5 units) around the pH that gave the best-so-far, albeit low, yield.
-
-
Potential Cause 2: Poor choice of organic solvent. The uncharged form of your molecule may have low solubility in the solvent you selected.
-
Solution: Test a different solvent with a different polarity. For example, if you are using a non-polar solvent like hexane, try a more polar one like ethyl acetate or dichloromethane. The "like dissolves like" principle is still relevant for the uncharged molecule.[4]
-
-
Potential Cause 3: Insufficient mixing/equilibration time. The compound may not have had enough time to partition fully into the organic phase.
-
Solution: Increase the vortexing or shaking time to 5 minutes. Allow the phases to sit in contact for a longer period before separation.
-
Problem: I see a solid precipitate at the interface between the two layers.
-
Potential Cause: pH is at or near the isoelectric point (pI). At its pI, the compound's aqueous solubility is at a minimum, causing it to crash out of solution.[5] While useful for isolation by filtration, this is detrimental to liquid-liquid extraction.
-
Solution: Adjust the pH of the aqueous phase to be further away from the estimated pI. If precipitation occurs at pH 6, for example, ensure your extraction pH points are well below or above this value (e.g., pH 4 or pH 8).
-
Problem: The pH of my aqueous layer changes after mixing with the organic solvent.
-
Potential Cause: Extraction of buffer components. Some buffer salts or acids/bases may have partial solubility in the organic phase, shifting the equilibrium in the aqueous phase.
-
Solution: Re-measure the pH of the aqueous phase after the extraction and use this final pH value in your data analysis. Alternatively, use a buffer system with components known to have very low solubility in your chosen organic solvent.
-
Problem: My final product is contaminated with salts.
-
Potential Cause: Carryover of the aqueous phase. Incomplete separation or entrainment of aqueous droplets in the organic phase can introduce non-volatile salts (from buffers or pH adjustment) into your final product.
-
Solution: After separating the organic layer, perform a "brine wash." Add a small volume of saturated NaCl solution to the organic extract, mix gently, and separate again. The highly ionic brine solution will pull residual water and dissolved salts from the organic phase. Follow this with a drying step using an anhydrous salt like MgSO₄ or Na₂SO₄ before evaporating the solvent.
-
References
-
Nojavan, S., Pourahadi, A., Hosseiny Davarani, S. S., Morteza-Najarian, A., & Beigzadeh Abbassi, M. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45–52. Available from: [Link]
-
Moral, A., Borrull, F., Furton, K. G., Kabir, A., Fontanals, N., & Marcé, R. M. (2025). Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. Journal of Separation Science, 48(9), e70280. Available from: [Link]
-
Moral, A., Borrull, F., Furton, K. G., Kabir, A., Fontanals, N., & Marcé, R. M. (2025). Preparation of Zwitterionic Silica-Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. PubMed. Available from: [Link]
-
Unknown Author. (n.d.). 3. Extraction. Web Pages. Available from: [Link]
-
UKEssays. (May 2020). Solvent Extraction Experiment Using Liquid-Liquid Extraction. Available from: [Link]
-
Zhang, Y., Wang, Z., Li, Y., Chen, J., & Zhang, S. (2025). Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation. MDPI. Available from: [Link]
-
Zhengzhou Tiei Extraction Technology Co., Ltd. (2024). Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method. Available from: [Link]
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available from: [Link]
-
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available from: [Link]
-
Wang, J., Pei, Y., Zhao, Y., & Liu, H. (2016). Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing. Available from: [Link]
-
Reddit. (2014). How can I optimize an extraction? r/chemistry. Available from: [Link]
- Kim, T. H., Kim, H. S., & Lee, W. Y. (2003). Method for preparing p-aminobenzoic acid. Google Patents.
-
Sereshti, H., Heidari, R., & Samadi, S. (2014). Effect of sample pH on the extraction efficiency. Extraction conditions. ResearchGate. Available from: [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Available from: [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
ChemSurvival. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. Available from: [Link]
-
European Patent Office. (n.d.). Aminobenzoic and aminocyclohexane-carboylic acid compounds, compositions, and their method of use. Googleapis.com. Available from: [Link]
-
ChemSurvival. (2012). How pH Affects partitioning of organic compounds. YouTube. Available from: [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. Available from: [Link]
-
Pintal, R., et al. (2016). Optimization under acid conditions (pH 1-2) of extraction variables.... ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 4-(1-Aminoethyl)benzoic acid. Available from: [Link]
-
PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. Available from: [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
PubChemLite. (n.d.). Benzoic acid, p-amino-, 2-((2-ethylhexyl)amino)ethyl ester, hydrochloride. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Available from: [Link]
-
Journal of Chemical & Engineering Data. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Available from: [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Available from: [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility for (S)-2-(1-Amino-ethyl)-benzoic acid
Welcome to the technical support and troubleshooting guide for formulating (S)-2-(1-Amino-ethyl)-benzoic acid . This molecule presents unique physicochemical challenges due to its amphoteric nature. This guide is designed for researchers and formulation scientists who need to achieve stable, high-concentration aqueous solutions for in vitro assays, in vivo dosing, or analytical characterization.
FAQ 1: Why is this compound practically insoluble in pure DI water?
The Root Cause: Zwitterionic Lattice Energy this compound contains two ionizable functional groups: an aromatic carboxylic acid and an aliphatic amine. The aliphatic amine typically exhibits a pKa between 9.0 and 10.0[1], while the benzoic acid moiety has a pKa of approximately 3.5 to 4.0.
When dissolved in pure deionized water (pH ~7.0), the carboxylic acid donates its proton to become a negatively charged carboxylate (-COO⁻), and the amine accepts a proton to become a positively charged ammonium group (-NH₃⁺). This results in a zwitterion —a molecule with localized electrical charges but a net overall charge of zero[2].
Because zwitterions have no net charge, they experience minimal favorable ion-dipole interactions with the surrounding water molecules. Furthermore, the oppositely charged groups form highly stable intermolecular ionic bonds in the solid state. This high crystal lattice energy resists dissolution, leading to the characteristic "U-shaped" solubility-pH profile where solubility is lowest at the isoelectric point (pI)[3].
Quantitative Solubility Profile by pH Range
| pH Range | Dominant Molecular Species | Net Charge | Relative Aqueous Solubility | Precipitation Risk |
| < 2.0 | Cationic (-COOH, -NH₃⁺) | +1 | High | Low |
| 4.0 - 8.0 | Zwitterionic (-COO⁻, -NH₃⁺) | 0 | Very Low | Critical (At pI) |
| > 10.0 | Anionic (-COO⁻, -NH₂) | -1 | High | Low |
FAQ 2: How can I adjust the pH to maximize solubility for stock solutions?
The Mechanistic Solution: Ionization via pH Manipulation According to the Henderson-Hasselbalch equation, adjusting the pH of the solvent at least 2 units away from the molecule's isoelectric point will fully ionize one of the functional groups[3]. By forcing the molecule into a net cationic (+1) or anionic (-1) state, you induce strong ion-dipole interactions with water, which thermodynamically favors dissolution[4].
Logical decision tree for overcoming zwitterionic solubility limitations.
Protocol: Preparation of a 10 mM Stock Solution via Acidic Salt Formation Self-Validating Note: This protocol uses in-situ salt formation. The visual transition from a cloudy suspension to a clear solution confirms the disruption of the zwitterionic lattice.
-
Suspend: Weigh the required mass of this compound powder and suspend it in 80% of your final target volume using ultra-pure water (Milli-Q).
-
Titrate: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously.
-
Dissolve: Continue titration until the pH drops below 2.0 and the suspension turns completely clear. The molecule is now an in-situ hydrochloride salt.
-
Volume Adjustment: QS (quantum satis) to the final target volume with ultra-pure water.
-
Sterilize: Filter the solution through a 0.22 µm PES (Polyethersulfone) membrane.
FAQ 3: My biological assay requires physiological pH (pH 7.4). How do I prevent precipitation?
The Mechanistic Solution: Host-Guest Complexation If you neutralize an acidic stock solution back to pH 7.4, the molecule will immediately revert to its zwitterionic form and crash out of solution[5]. To maintain solubility at neutral pH, you must shield the hydrophobic aromatic ring from the aqueous environment.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic central cavity and a hydrophilic outer surface. The aromatic ring of this compound inserts into this cavity, displacing high-energy water molecules. This inclusion complex masks the hydrophobic portion of the drug, allowing the hydrophilic exterior of the cyclodextrin to keep the entire complex dissolved at pH 7.4[5].
Experimental workflow for achieving physiological solubility via HP-β-CD complexation.
Protocol: Solubilization via HP-β-CD Complexation
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a standard 50 mM Phosphate Buffer (pH 7.4).
-
Supersaturation: Add an excess amount (beyond expected solubility) of this compound powder to the cyclodextrin vehicle.
-
Equilibration: Stir the suspension continuously for 24 hours at 25°C. Causality: Complexation is a dynamic equilibrium; 24 hours ensures thermodynamic saturation is reached.
-
Separation: Filter the suspension through a 0.22 µm syringe filter. The filter will catch any uncomplexed, undissolved drug, leaving only the solubilized inclusion complex in the filtrate.
-
Quantification: Because the exact dissolved amount depends on the binding affinity (
), quantify the final concentration of the filtrate using HPLC-UV before dosing.
FAQ 4: Can I use co-solvents instead of cyclodextrins?
The Mechanistic Solution: Dielectric Constant Reduction Yes. Water possesses a highly ordered, hydrogen-bonded network. Inserting the non-polar aromatic ring of the zwitterion into water requires breaking these bonds—an energetic penalty known as cavitation energy.
Water-miscible co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG 400) disrupt this hydrogen-bonding network and lower the overall dielectric constant of the solvent system[6]. This creates a more thermodynamically favorable environment for the lipophilic portions of the molecule. For in vitro assays, dissolving the compound in 100% DMSO to create a 10 mM stock, followed by a 1:1000 dilution into aqueous assay buffer (final DMSO concentration 0.1%), is a highly effective and standard strategy to bypass zwitterionic precipitation[6].
References
-
Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications . ijprajournal.com. 6
-
Solubilities of amino acids in water at various pH values under 298.15 K . ResearchGate.4
-
The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape . ResearchGate. 3
-
Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations in Aqueous Solution: A Theoretical Study . MDPI. 2
-
Drug Solubility: Importance and Enhancement Techniques . PMC (NIH). 5
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model . ACS Publications. 1
Sources
Storage stability and shelf life of (S)-2-(1-Amino-ethyl)-benzoic acid
Technical Support Guide: Storage Stability & Shelf Life of (S)-2-(1-Amino-ethyl)-benzoic acid
Executive Technical Overview
This compound (often supplied as the Hydrochloride salt , CAS: 1391361-43-5) is a high-value chiral building block used primarily in the synthesis of isoindolinone-based pharmacophores and peptide mimetics.
As a Senior Application Scientist, I must emphasize one critical structural vulnerability: The "Isoindolinone Trap."
Structurally, this molecule contains a nucleophilic amine and an electrophilic carboxylic acid in a geometry perfectly predisposed for intramolecular cyclization (5-exo-trig). In its free base form, it will spontaneously dehydrate to form (S)-3-methylisoindolin-1-one , effectively destroying the amino acid functionality. Therefore, commercial stability is almost exclusively achieved by protonating the amine to form the Hydrochloride (HCl) salt , which blocks this nucleophilic attack.
Key Stability Metrics:
| Parameter | Specification | Notes |
|---|---|---|
| Optimal Form | Hydrochloride Salt | Free base is kinetically unstable. |
| Storage Temp | 2°C to 8°C | Long-term storage (Refrigerated). |
| Hygroscopicity | High | The HCl lattice is prone to moisture uptake. |
| Shelf Life | 24 Months | Under inert gas and desiccation. |
| Critical Risk | Cyclization (Lactamization) | Irreversible conversion to isoindolinone. |
Storage & Handling Protocols (FAQ)
Q: Why does the Certificate of Analysis (CoA) specify storage at 2-8°C if benzoic acids are usually stable at room temperature?
A: While the benzoic acid moiety is robust, the ortho-aminoethyl group introduces a high risk of intramolecular cyclization. Thermal energy accelerates the loss of the counter-ion (HCl) or the dehydration reaction.
-
Recommendation: Store at 2-8°C for long-term inventory. Room temperature (20-25°C) is acceptable for active use (<1 month) provided humidity is controlled.
Q: My sample has clumped into a hard solid. Is it still usable?
A: This indicates moisture absorption . The HCl salt is hygroscopic. Water facilitates proton transfer and can locally generate the "free base" species in solution micro-environments, accelerating cyclization.
-
Action: Perform a Water Content (Karl Fischer) test. If water is <1.0% and HPLC purity is >98%, the material can be gently ground and dried under vacuum. If HPLC shows a new peak (likely the lactam), discard the lot.
Q: Can I store the free base after performing an extraction?
A: Absolutely not. The free base exists as a zwitterion in equilibrium with the uncharged amino acid. Upon isolation/drying, the uncharged amine will attack the carbonyl carbon.
-
Protocol: Always generate the free base in situ immediately prior to your coupling reaction. Do not attempt to isolate or store it.
Q: What is the best container type for storage?
A: Use amber glass vials with Teflon-lined screw caps .
-
Why? Amber glass prevents photodegradation (though minor for this compound). Teflon liners ensure a hermetic seal against moisture, which is the primary catalyst for degradation. Avoid polyethylene bags for long-term storage as they are permeable to moisture over time.
Troubleshooting Guide: Degradation & Purity
Use this logic flow to diagnose issues with your compound.
Scenario A: "The melting point is lower than the literature value."
-
Diagnosis: This is the classic signature of Lactamization . The cyclic amide (3-methylisoindolin-1-one) typically has a distinct melting point compared to the zwitterionic amino acid salt.
-
Test: Run an HPLC or H-NMR. Look for the loss of the carboxylic acid proton or a shift in the methine proton signal.
Scenario B: "I see a split peak in my Chiral HPLC."
-
Diagnosis: Racemization .
-
Mechanism: While less common than cyclization, storage in basic environments or high temperatures can cause proton exchange at the benzylic position (the chiral center), especially if the material was temporarily exposed to base.
-
Resolution: This is irreversible. The material cannot be repurified easily by crystallization.
Scenario C: "The material is insoluble in Dichloromethane (DCM)."
-
Diagnosis: This is Normal .
-
Explanation: The stable form is the HCl salt, which is highly polar. It will not dissolve in non-polar organic solvents like DCM or Hexane.
-
Solution: Use polar solvents like Methanol, DMSO, or water for analysis. For reactions, use a biphasic system or solubilize in DMF.
Visualization: The "Isoindolinone Trap" & Troubleshooting
The following diagrams illustrate the chemical stability risks and a decision workflow for validating stored material.
Figure 1: The degradation pathway showing the irreversible cyclization to the lactam species upon exposure to moisture or base.[1]
Figure 2: Step-by-step decision tree for evaluating the integrity of stored samples.
Analytical Validation Protocols
To verify the quality of your this compound, utilize these standard operating procedures (SOPs).
Protocol A: Purity Analysis (Reverse Phase HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 210 nm and 254 nm.
-
Expected Result: The zwitterionic amino acid elutes early. The lactam impurity (less polar) will elute significantly later (higher retention time).
Protocol B: Enantiomeric Excess (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90:10:0.1).
-
Note: DEA is required to suppress ionization of the amine for peak shape, but the carboxylic acid may require TFA. A zwitterionic stationary phase (like Chiralpak ZWIX) is often superior for amino acids.
-
-
Alternative: Derivatization with FDAA (Marfey's Reagent) followed by standard C18 HPLC is often more robust for amino acids.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(1-Aminoethyl)benzoic acid hydrochloride.[2] Merck KGaA.[3] Link
-
ChemScene. (2024). Safety Data Sheet: (R)-2-(1-aminoethyl)benzoic acid. ChemScene LLC.[3] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12568271, 4-(1-Aminoethyl)benzoic acid (Structural Analog Data). PubChem.[1][4][5] Link
- Couty, F., et al. (2013). Isoindolinones: Versatile Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bldpharm.com.tr [bldpharm.com.tr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 13782745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 12568271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in (S)-2-(1-Amino-ethyl)-benzoic acid derivatives
Ticket #: 492-STERIC-CHIRAL Status: Open Priority: High Subject: Overcoming steric hindrance, preventing lactamization, and maintaining chirality in ortho-substituted benzoic acid derivatives.
User Issue Summary
Researchers working with (S)-2-(1-amino-ethyl)-benzoic acid often report three critical failure modes:
-
Low Coupling Yields: Standard amide coupling protocols fail due to extreme steric shielding by the ortho-ethyl group.
-
Unwanted Cyclization: The molecule spontaneously cyclizes to form (S)-3-methylisoindolin-1-one (a lactam), acting as a "dead-end" side product.
-
Racemization: Loss of enantiopurity at the benzylic position during activation or deprotection.
This guide provides field-proven protocols to bypass these thermodynamic and kinetic traps.
Module 1: The Root Cause – Sterics vs. Cyclization
The ortho-substitution pattern creates a "perfect storm" for synthetic difficulty. The bulky ethyl group twists the carboxylic acid out of planarity (the Ortho Effect ), reducing its conjugation and increasing the energy barrier for nucleophilic attack. Simultaneously, the proximity of the amine and acid functions favors intramolecular cyclization over intermolecular coupling.
Visualizing the Pathway Competition
The diagram below illustrates the competition between the desired linear coupling and the thermodynamically favored lactamization.
Figure 1: Kinetic competition between desired coupling and unwanted lactamization.
Module 2: Synthesis & Chirality Preservation
To avoid separating enantiomers from a racemic mixture (which is difficult due to the rotational barriers of ortho-substituted systems), we recommend Asymmetric Synthesis using Ellman’s Sulfinamide . This method is robust, scalable, and provides high diastereoselectivity (>95% de).
Protocol: Ellman Auxiliary Synthesis
Objective: Synthesize this compound methyl ester with high optical purity.
| Step | Reagents | Conditions | Mechanism |
| 1. Condensation | 2-Acetylbenzoic acid ester + (S)-(-)-tert-Butanesulfinamide | Ti(OEt)₄ (2.0 eq), THF, 60°C, 12h | Lewis acid-mediated imine formation. |
| 2. Reduction | NaBH₄ (4.0 eq) | THF, -48°C to RT | Diastereoselective reduction controlled by sulfinyl chirality. |
| 3. Deprotection | HCl (4M in Dioxane) | MeOH, RT, 1h | Cleavage of sulfinyl group to yield chiral amine salt. |
Technical Note: Do not use the free acid during Step 1. Use the methyl ester of 2-acetylbenzoic acid. The free acid will quench the titanium catalyst and promote early cyclization.
Citation: The use of tert-butanesulfinamide for the synthesis of chiral amines is a standard established by Ellman et al. [1].[1]
Module 3: Overcoming Steric Hindrance in Coupling
When coupling this hindered motif, standard reagents (EDC, HBTU) often fail.[2] You must use "high-power" coupling agents or activated species that are small enough to penetrate the steric shield.
Scenario A: Coupling the Benzoic Acid (Acid Activation)
The amine of the core molecule is protected (e.g., Boc).[3]
Recommended Protocol: Acyl Fluoride Method Acyl fluorides are more stable than acid chlorides but highly reactive toward amines, even in sterically congested systems.
-
Activation: Dissolve the N-Boc protected acid (1.0 eq) in dry DCM.
-
Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIEA (2.5 eq).
-
Reaction: Stir for 30 mins to form the acyl fluoride in situ.
-
Coupling: Add the external amine nucleophile.
-
Optimization: If conversion is low, switch solvent to NMP (N-methyl-2-pyrrolidone) to improve kinetics and solubility.
Why TFFH? Unlike HATU, TFFH generates an acyl fluoride which is physically smaller than an OBt/OAt active ester, allowing it to bypass the ortho-ethyl bulk [2].
Scenario B: Coupling the Amine (Amine Nucleophile)
The benzoic acid is protected (e.g., Methyl Ester).
Recommended Protocol: Microwave-Assisted HATU Coupling The nucleophilicity of the benzylic amine is reduced by the steric wall of the ortho-benzoate.
-
Reagents: Use HATU (1.2 eq) and HOAt (1.2 eq) with Collidine (TMP) as the base.
-
Conditions: Microwave irradiation at 60°C for 20-40 minutes .
Citation: HATU/HOAt systems are preferred for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen in HOAt, which accelerates the reaction [3].
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common failures.
Frequently Asked Questions
Q: Why does my N-Boc protected acid cyclize during activation? A: While rare, the carbamate oxygen in the Boc group can act as a nucleophile if the acid is highly activated (e.g., mixed anhydride). This forms a cyclic N-Boc-isoindolinone.
-
Fix: Avoid mixed anhydrides (isobutyl chloroformate). Use HATU/HOAt or TFFH . Ensure the reaction is kept at 0°C during the initial activation phase.
Q: Can I use acid chlorides (SOCl₂) for activation? A: Avoid if possible. Acid chlorides are highly reactive but the harsh conditions (generation of HCl) often lead to racemization of the benzylic center and deprotection of acid-labile groups (like Boc), triggering immediate lactamization [4].
Q: How do I confirm I have the lactam vs. the linear peptide? A:
-
NMR: Look for the disappearance of the amide NH proton.
-
IR: Lactams (isoindolinones) show a characteristic sharp carbonyl stretch around 1680–1705 cm⁻¹ , distinct from the broad amide I/II bands of linear peptides.
References
-
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society.
-
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
Technical Support Center: Thermal Degradation Analysis of (S)-2-(1-Amino-ethyl)-benzoic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of the novel molecule, (S)-2-(1-Amino-ethyl)-benzoic acid. As specific thermal analysis data for this compound is not extensively available in peer-reviewed literature, this document provides a proactive framework based on established principles of thermal analysis and the known behavior of structurally related compounds, such as other aminobenzoic acids and amino acids.[1][2][3] Our goal is to equip you with the foundational knowledge and troubleshooting strategies to design, execute, and interpret a robust thermal stability assessment.
Section 1: Predicted Thermal Behavior & Potential Degradation Pathway
This compound possesses two primary functional groups susceptible to thermal degradation: a carboxylic acid and a primary amine on an ethyl substituent. Based on the thermal decomposition of similar molecules, a primary degradation pathway is likely to be decarboxylation—the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1][4] Further heating would likely lead to fragmentation of the remaining structure.
It is also plausible that intermolecular reactions could occur, such as the formation of amides or cyclic structures, leading to the loss of water.[2][5] The presence of both acidic (carboxyl) and basic (amino) centers in the same molecule makes it susceptible to complex intramolecular and intermolecular reactions upon heating.
Predicted Decomposition Pathway Diagram
The following diagram illustrates a plausible initial step in the thermal degradation of this compound.
Caption: Predicted initial decarboxylation of the parent molecule.
Section 2: Recommended Experimental Workflow & Protocols
A multi-technique approach is essential for a comprehensive understanding of thermal stability.[6] We recommend a workflow involving Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and, for safety assessment, Accelerating Rate Calorimetry (ARC).
Overall Experimental Workflow Diagram
Caption: Recommended workflow for comprehensive thermal analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (alumina or platinum is recommended).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Heat the sample from the initial temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.[8]
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and solid-state transitions, and to quantify the energy associated with these events.[6][9]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Crimp the pan with a perforated lid to allow any evolved gases to escape, preventing pan rupture.
-
Instrument Setup:
-
Place the sample pan and an empty, tared reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C for 5 minutes.
-
First Heat: Heat the sample from 25 °C to a temperature approximately 20 °C above the suspected melting point (determined from a preliminary scan if necessary) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample back to 25 °C at 10 °C/min.
-
Second Heat: Heat the sample again to the decomposition temperature (as identified by TGA) at 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the melting point (Tₘ) and enthalpy of fusion (ΔHբ).[10] Any other endothermic or exothermic events should be carefully noted and correlated with TGA data.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic (zero heat loss) conditions, which simulates a worst-case scenario in a large-scale process.[11][12]
-
Sample Preparation: A larger sample size (typically 3-7 g) is placed in a closed, low-heat-capacity vessel (e.g., titanium or stainless steel bomb).[13]
-
Instrument Setup: The sample vessel is placed within the adiabatic calorimeter.
-
Thermal Program (Heat-Wait-Search):
-
The system heats the sample in small, defined steps (e.g., 5-10 °C).
-
After each step, it enters a "wait" period to achieve thermal equilibrium.
-
It then enters a "search" mode, where it sensitively monitors for any self-heating (exothermic activity) from the sample, with a typical detection threshold of 0.02 °C/min.[13]
-
If no exotherm is detected, the cycle repeats. If an exotherm is detected, the instrument switches to adiabatic mode, matching the calorimeter temperature to the sample temperature, and records the subsequent temperature and pressure rise versus time.[14][15]
-
-
Data Analysis: Key safety parameters are calculated from the data, including the onset temperature of the exotherm, the time-to-maximum rate (TMR), adiabatic temperature rise (ΔTad), and the overall heat of reaction or decomposition.[12]
Section 3: Troubleshooting Guide
| Question / Observation | Probable Cause(s) | Recommended Solution(s) |
| TGA shows significant mass loss before the DSC melting peak. | 1. Residual Solvent/Moisture: The sample may not be completely dry. 2. Sublimation: The compound may be transitioning directly from solid to gas. This is common in aminobenzoic acids.[1][3] | 1. Verify Purity: Perform Karl Fischer titration for water content or GC-Headspace for residual solvents. 2. TGA-MS/FTIR: Use a hyphenated technique to identify the evolved gas. Water/solvent will show characteristic masses/spectra. If the parent molecule's mass is detected, it confirms sublimation.[16] 3. DSC in Sealed Pan: Run a DSC experiment in a hermetically sealed pan. Sublimation will be suppressed, often shifting the melting point to a higher temperature. |
| DSC shows a broad endotherm or multiple peaks instead of a sharp melting peak. | 1. Sample Impurity: Impurities depress and broaden the melting range. 2. Polymorphism: The material may be transitioning from one crystal form to another before melting. 3. Simultaneous Melting & Decomposition: The compound starts to decompose as it melts. | 1. Check Purity: Use HPLC or other chromatographic techniques to assess purity. 2. Characterize Polymorphs: Use X-Ray Powder Diffraction (XRPD) to identify the crystal form(s) present before and after the thermal event.[17] 3. Vary Heating Rate: Rerun the DSC at different heating rates (e.g., 2, 5, 20 °C/min). Kinetic events like decomposition are often heating-rate dependent, while thermodynamic transitions like melting are less so. A significant shift in the peak shape or temperature with heating rate suggests a complex process. |
| TGA mass loss percentage does not match the theoretical value for the predicted degradation step (e.g., decarboxylation). | 1. Complex/Overlapping Reactions: Multiple degradation events may be occurring simultaneously (e.g., loss of water and CO₂).[2] 2. Incomplete Reaction: The reaction may not go to completion within the analyzed temperature range. 3. Formation of a Stable Intermediate: A semi-stable intermediate char or residue may have formed. | 1. TGA-MS/FTIR: This is the most direct way to identify all evolved gaseous products and confirm the degradation pathway.[16] 2. Isothermal TGA: Hold the sample at a key temperature identified in the dynamic scan to study the reaction over time and ensure it reaches completion. |
| ARC experiment shows a runaway exotherm with a very low onset temperature. | 1. High Reactivity: The compound is inherently thermally unstable. 2. Contamination: A contaminant may be catalyzing the decomposition. 3. Incompatibility: The sample may be reacting with the material of the test cell (e.g., stainless steel). | 1. Confirm Onset: Rerun the experiment to confirm reproducibility. 2. Re-evaluate Purity: Ensure the sample being tested is representative of the pure API. 3. Test Incompatibility: Consider running the test in a glass-lined container if reaction with the metal cell is suspected. The ARC can be used to investigate the effects of catalysts or materials of construction.[13] |
| TGA/DSC baseline is noisy or drifting. | 1. Instrument Contamination: Residue from previous experiments in the furnace or on the balance mechanism. 2. Atmosphere Fluctuation: Inconsistent flow rate of the purge gas. 3. Sample Movement: The sample may be shifting or sputtering in the pan upon heating. | 1. Clean & Bakeout: Follow the manufacturer's procedure for cleaning the furnace and balance assembly. Perform a "bakeout" run with an empty pan to high temperatures. 2. Check Gas Supply: Ensure the gas cylinder has adequate pressure and the flow controller is functioning correctly. 3. Sample Preparation: Ensure the sample is finely ground and evenly distributed at the bottom of the pan. Avoid overfilling the pan. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the ideal heating rate for my experiments? A: A rate of 10 °C/min is a standard starting point for screening studies in both TGA and DSC.[1] Slower rates (e.g., 2-5 °C/min) can provide better resolution of overlapping thermal events, while faster rates (e.g., 20-40 °C/min) can increase sensitivity for weak transitions but may reduce resolution.
Q2: Why is it important to use an inert atmosphere like nitrogen? A: An inert atmosphere prevents thermo-oxidative degradation.[8] Running a sample in an air or oxygen atmosphere would introduce a different set of reactions and would not represent the intrinsic thermal stability of the molecule. For a comprehensive study, it is often useful to run a TGA scan in both nitrogen and air to compare the degradation profiles.
Q3: My TGA and DSC data show decomposition starts around 220 °C. How does this relate to the safety data from ARC? A: TGA/DSC identify the onset of decomposition under dynamic heating conditions. ARC identifies the onset of self-heating under adiabatic conditions.[12] The ARC onset is often lower than the TGA/DSC onset because the heat generated by the decomposition is contained, which accelerates the reaction.[11][15] The ARC data is therefore critical for defining safe processing and storage temperatures.
Q4: Can I determine the reaction kinetics from my TGA data? A: Yes, kinetic parameters like activation energy (Ea) can be estimated from TGA data.[18] This typically requires running the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and applying mathematical models (e.g., Flynn-Wall-Ozawa or Kissinger methods) to the resulting data.
Q5: What does the final "residual mass" in the TGA curve represent? A: The residual mass at the end of the TGA experiment (e.g., at 600 °C) is typically a carbonaceous char. If the experiment were run in an oxidative (air) atmosphere, the organic material would likely burn off completely, leaving only inorganic residue (if any).
Section 5: Data Summary Table
Use the following table to systematically record and compare your experimental results.
| Parameter | TGA | DSC | ARC |
| Sample Mass (mg) | |||
| Atmosphere / Flow (mL/min) | N/A (Closed System) | ||
| Heating Rate (°C/min) | N/A (Heat-Wait-Search) | ||
| Melting Point (Tₘ, °C) | N/A | ||
| Enthalpy of Fusion (ΔHբ, J/g) | N/A | ||
| Decomposition Onset (TᏧ, °C) | |||
| Temperature of Max. Mass Loss Rate (°C) | N/A | ||
| Mass Loss Step 1 (%) | N/A | N/A | |
| Mass Loss Step 2 (%) | N/A | N/A | |
| Final Residue at 600°C (%) | N/A | N/A | |
| Exotherm Onset Temperature (°C) | N/A | ||
| Adiabatic Temperature Rise (ΔTad, °C) | N/A | N/A | |
| Time to Maximum Rate (TMR, min) | N/A | N/A | |
| Maximum Pressure (bar) | N/A | N/A |
References
-
Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]
-
Wilk, J., & Pyda, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4358. [Link]
-
Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link]
-
Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]
-
Mettler Toledo. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
-
ResearchGate. TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... [Link]
-
Lóránt, B., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of Analytical and Applied Pyrolysis, 130, 223-231. [Link]
-
Sigma-HSE. Accelerating Rate Calorimeter (ARC) Testing. [Link]
-
Manni S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3):208. [Link]
-
de Souza, A. R., et al. (2002). CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS. Publicatio UEPG - Ciências Exatas e da Terra, C. Agrárias e Engenharias, 8(1), 91-100. [Link]
-
ResearchGate. (2025). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM... [Link]
-
Cielecka-Piontek, J., et al. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Molecules, 25(14), 3163. [Link]
-
NETZSCH Analyzing & Testing. (2023). Accelerating Rate Calorimeter (ARC). [Link]
-
da Silva, M. A. V., et al. (2015). The characterization, thermal stability and thermal decomposition of some lighter trivalent lanthanide p-aminobenzoates. Thermochimica Acta, 614, 80-87. [Link]
-
Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]
-
Al-Moktary, M. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]
-
ResearchGate. DSC curves of: (a) chlordiazepoxide co-crystals with p-aminobenzoic... [Link]
-
Wan, S., et al. (2015). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 17, 8564-8575. [Link]
-
Aslam, S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(1), 269. [Link]
-
ResearchGate. The thermal decomposition of benzoic acid. [Link]
-
University of Limerick. (2010). Thermodynamics and nucleation kinetics of m-aminobenzoic acid polymorphs. [Link]
-
ResearchGate. (2009). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). [Link]
-
NIST WebBook. Benzoic acid, 2-amino-, ethyl ester. [Link]
-
NIST WebBook. Benzoic acid, 2-amino-, ethyl ester. [Link]
-
CIBTech. PHYSICOCHEMICAL STUDY OF P-AMINO BENZOIC ACID. [Link]
-
Kaushik, N., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 12. [Link]
-
Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Chemistry Central Journal, 12, 22. [Link]
-
PubChem. 4-(1-Aminoethyl)benzoic acid. [Link]
-
Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14, 1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
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- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. belmontscientific.com [belmontscientific.com]
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- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.ul.ie [pure.ul.ie]
- 18. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC Methods for the Enantiomeric Separation of (S) and (R) 2-(1-Amino-ethyl)-benzoic acid
Introduction: The Challenge of Zwitterionic Chiral Separation
The molecule 2-(1-Aminoethyl)benzoic acid presents a unique analytical challenge due to its zwitterionic nature. Featuring both a basic primary amine and an acidic carboxylic acid group, this compound is highly polar and poorly soluble in traditional normal-phase solvents (e.g., hexane/isopropanol). Consequently, conventional polysaccharide-based chiral stationary phases (CSPs) often fail to resolve such native zwitterions without pre-column derivatization—a process that introduces variability, potential impurities, and increases analysis time.
To maintain sample integrity and improve throughput, direct enantiomeric separation using specialized CSPs is the gold standard. This guide objectively compares the three most effective methodologies for separating the (S) and (R) enantiomers of 2-(1-Aminoethyl)benzoic acid: Zwitterionic CSPs, Crown Ether CSPs, and Macrocyclic Glycopeptide CSPs.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX)
Mechanism & Causality: Zwitterionic columns, such as CHIRALPAK ZWIX(+) and ZWIX(-), are explicitly designed for free amino acids and zwitterionic molecules[1]. The stationary phase combines a cinchona alkaloid skeleton (acting as an anion exchanger) with a sulfonic acid group (acting as a cation exchanger)[2]. This creates a synergistic double ion-pairing mechanism . The protonated primary amine of 2-(1-Aminoethyl)benzoic acid interacts with the sulfonate group, while its carboxylate interacts with the protonated quinuclidine nitrogen of the CSP[3]. Advantage: By switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns, analysts can systematically reverse the elution order, which is critical for detecting trace enantiomeric impurities[1].
Crown Ether CSPs (e.g., CROWNPAK CR-I)
Mechanism & Causality:
Crown ether columns (CROWNPAK CR-I(+) and CR-I(-)) utilize an immobilized chiral crown ether that forms a highly specific host-guest inclusion complex with primary amines[4]. For this recognition to occur, the amine must be fully protonated (
Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T)
Mechanism & Causality: Based on the antibiotic teicoplanin, CHIROBIOTIC T columns feature a chiral "basket" that provides multi-modal interactions, including hydrogen bonding, pi-pi interactions, and steric inclusion[6]. They operate effectively in polar organic modes (e.g., Methanol/Water) and are highly compatible with LC-MS systems[7]. Advantage: Offers a gentler mobile phase environment compared to the extreme acidity required by crown ethers, prolonging column lifespan while maintaining good resolution for native amino acids[7].
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance and optimal conditions for separating 2-(1-Aminoethyl)benzoic acid across the three evaluated platforms.
| Parameter | CHIRALPAK ZWIX(+) | CROWNPAK CR-I(+) | Astec CHIROBIOTIC T |
| Retention Mechanism | Double Ion-Pairing | Host-Guest Inclusion | Multi-modal (H-bond, Steric) |
| Optimal Mobile Phase | MeOH/ACN (50:50) + 50mM FA + 25mM DEA | MeOH / | |
| pH Requirement | Apparent pH ~ 4.0 - 5.0 | pH 1.0 - 2.0 | pH 3.8 - 6.8 |
| MS Compatibility | Excellent (Volatile buffers) | Moderate (Requires post-column makeup or FA/TFA substitution) | Excellent |
| Elution Order Reversal | Yes (Use ZWIX(-)) | Yes (Use CR-I(-)) | No |
| Expected Resolution ( | > 2.5 | > 3.0 | 1.5 - 2.0 |
Experimental Protocols
Protocol A: Double Ion-Pairing Method (CHIRALPAK ZWIX)
This protocol utilizes volatile additives acting as charged displacers to modulate retention and sharpen peak shape[2][3].
-
Mobile Phase Preparation:
-
Mix HPLC-grade Methanol (MeOH) and Acetonitrile (ACN) in a 50:50 (v/v) ratio[3].
-
Add Formic Acid (FA) to a final concentration of 50 mM. Causality: FA ensures the quinuclidine nitrogen on the CSP remains protonated for anion exchange.
-
Add Diethylamine (DEA) to a final concentration of 25 mM. Causality: DEA acts as a basic displacer to prevent excessive retention of the analyte's carboxylate group[3].
-
-
System Equilibration: Flush the ZWIX(+) column (150 x 3.0 mm, 3 µm) with 20 column volumes of the mobile phase until the baseline stabilizes[1].
-
Sample Preparation: Dissolve racemic 2-(1-Aminoethyl)benzoic acid in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.5 µm membrane[1].
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm or LC-MS (ESI+).
-
Injection Volume: 5 µL.
-
Protocol B: Host-Guest Inclusion Method (CROWNPAK CR-I)
This protocol leverages extreme acidic conditions to force the analyte into a cationic state for crown ether encapsulation[4][5].
-
Mobile Phase Preparation:
-
System Equilibration: Ensure the HPLC system is thoroughly flushed of any basic additives or Potassium (
) ions, as severely disrupts the chiral recognition of the crown ether cavity[5]. -
Sample Preparation: Dissolve the analyte in the mobile phase (0.5 mg/mL).
-
Chromatographic Conditions:
Mechanistic Workflows & Visualizations
Caption: Workflow for selecting direct chiral separation methods for zwitterionic amines.
Caption: Double ion-pairing mechanism of zwitterionic CSPs interacting with the analyte.
References
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (S)-2-(1-Amino-ethyl)-benzoic acid
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (S)-2-(1-Amino-ethyl)-benzoic acid. In the absence of a publicly available experimental spectrum for this specific chiral amino acid, this document serves as a predictive guide for researchers, synthesizing data from analogous structures and fundamental NMR principles to facilitate its identification and characterization. We will compare the predicted spectral data with that of the achiral analog, 2-ethylbenzoic acid, to highlight the influence of the α-amino group on the chemical environment of the molecule.
Introduction: The Structural Significance of this compound
This compound is a chiral, non-proteinogenic amino acid. Its structure, featuring a benzoic acid moiety ortho-substituted with a chiral ethylamine group, makes it an interesting building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide the foundational knowledge for interpreting the NMR spectra of this molecule and similar structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the protons of the ethyl side chain, and the exchangeable protons of the amino and carboxylic acid groups. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzoic acid core.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with 2-Ethylbenzoic acid.
| Proton Assignment | Predicted δ (ppm) for this compound | Multiplicity | Expected J (Hz) | Reference δ (ppm) for 2-Ethylbenzoic acid |
| H-6 | ~8.0-8.2 | d | ~7.5-8.0 | ~8.09 (d)[1] |
| H-3, H-4, H-5 | ~7.2-7.6 | m | - | ~7.2-7.5 (m)[1] |
| -CH(NH₂)- | ~4.0-4.5 | q | ~7.0 | N/A |
| -CH₃ | ~1.4-1.6 | d | ~7.0 | ~1.2 (t)[2] |
| -COOH | ~10.0-13.0 | br s | - | ~11.7 (s)[1] |
| -NH₂ | ~2.0-4.0 | br s | - | N/A |
Causality behind Predictions:
-
Aromatic Protons (H-3 to H-6): The protons on the benzene ring are expected to appear in the range of δ 7.2-8.2 ppm. The H-6 proton, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded and is predicted to be a doublet.[3] The other aromatic protons will likely appear as a complex multiplet due to overlapping signals.
-
Chiral Center Proton (-CH(NH₂)-): The methine proton at the chiral center is significantly influenced by the adjacent amino and phenyl groups. Its chemical shift is predicted to be around δ 4.0-4.5 ppm, appearing as a quartet due to coupling with the methyl protons.
-
Methyl Protons (-CH₃): The methyl protons of the ethyl group will be a doublet due to coupling with the single methine proton, with an expected chemical shift around δ 1.4-1.6 ppm. This is a key difference from 2-ethylbenzoic acid, where the corresponding methyl protons are a triplet due to coupling with a methylene group.[2]
-
Exchangeable Protons (-COOH and -NH₂): The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm). The amino protons will also appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent and should therefore produce nine distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with 2-Ethylbenzoic acid.
| Carbon Assignment | Predicted δ (ppm) for this compound | Reference δ (ppm) for 2-Ethylbenzoic acid |
| -COOH | ~170-175 | ~173[4] |
| C-1 | ~130-135 | ~131[4] |
| C-2 | ~145-150 | ~143[4] |
| C-3, C-4, C-5, C-6 | ~125-135 | ~125-132[4] |
| -CH(NH₂)- | ~50-60 | N/A |
| -CH₃ | ~20-25 | ~15[2] |
Rationale for Predictions:
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 170-175 ppm region.[4]
-
Aromatic Carbons (C-1 to C-6): The aromatic carbons will resonate in the typical range of δ 125-150 ppm. The ipso-carbon (C-1) attached to the carboxylic acid and the carbon bearing the ethyl-amino group (C-2) will have distinct chemical shifts from the protonated aromatic carbons.
-
Aliphatic Carbons (-CH(NH₂)- and -CH₃): The methine carbon of the chiral center is expected around δ 50-60 ppm due to the direct attachment of the nitrogen atom. The methyl carbon will be the most shielded, appearing at approximately δ 20-25 ppm.
Experimental Protocols
The following is a detailed protocol for the NMR analysis of this compound.
Sample Preparation
-
Quantity: For a standard 5 mm NMR tube, use approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve both the carboxylic acid and amino functionalities and to slow down the exchange of the -NH₂ and -COOH protons, making them more likely to be observed.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for the aromatic region.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the structure of this compound with numbering for NMR assignment.
Caption: Molecular structure of this compound.
Comparative Analysis and Advanced Considerations
A key feature of this compound is its chirality. Standard ¹H and ¹³C NMR will not distinguish between the (S) and (R) enantiomers. To resolve the enantiomers, the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is necessary.[5][6][7][8][9] For instance, adding a chiral lanthanide shift reagent can induce diastereomeric interactions that lead to separate signals for the enantiomers.
Conclusion
This guide provides a comprehensive, albeit predictive, NMR characterization of this compound. By understanding the expected chemical shifts and coupling patterns based on analogous structures, researchers can more confidently interpret experimental data. The comparison with 2-ethylbenzoic acid highlights the significant influence of the chiral amino-ethyl substituent on the NMR spectrum. For unambiguous stereochemical assignment, further experiments with chiral auxiliaries are recommended.
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- ResearchGate. (n.d.). ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid….
- ResearchGate. (n.d.). ¹⁷O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.
- ResearchGate. (n.d.). ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids.
-
PubChem. (n.d.). 2-Ethylbenzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). ¹H proton nmr spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidHNMR.htm]([Link] benzoicacidHNMR.htm)
- Pescitelli, G., & Di Bari, L. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1085–1093.
- Bao, X., Wang, G., Dong, X., Zhu, M., Yang, L., Zhu, J., ... & Chen, D. (2024). I₂/CF₃CO₂Ag-mediated iodolactonization of various allenoic acids to access versatile 6-to 9-membered ring vinylic iodolactones. Organic & Biomolecular Chemistry, 22(1), 104-112.
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ResearchGate. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
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Scivision. (2025). Chiral analysis by NMR spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). Interpreting the ¹³C NMR spectrum of benzoic acid. Retrieved from [Link]
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SciSpace. (2015). Complete assignment of ¹H- and ¹³C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]
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A Researcher's Guide to the Structural Confirmation of Novel Chiral Molecules: The Case of (S)-2-(1-Amino-ethyl)-benzoic acid
For researchers and drug development professionals, the unambiguous confirmation of a newly synthesized chiral molecule's three-dimensional structure is a cornerstone of chemical research and a regulatory necessity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of chiral molecules, using the novel compound (S)-2-(1-Amino-ethyl)-benzoic acid as a practical case study. While public crystallographic data for this specific enantiomer is not currently available, this guide will present a comprehensive workflow, positioning single-crystal X-ray diffraction as the definitive method for absolute stereochemical assignment and comparing its data with complementary techniques.
The Challenge: Unambiguous Confirmation of a Novel Chiral Center
The synthesis of a molecule like this compound presents a critical analytical challenge: proving not only the connectivity of the atoms but also the absolute configuration of the chiral center at the ethyl-amino group. An incorrect stereochemical assignment can have profound implications for a drug candidate's efficacy and safety. This guide will walk you through the necessary steps to secure irrefutable evidence of your compound's structure.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous three-dimensional model of a molecule.[1] This technique is not merely about confirming connectivity; it is about determining the spatial arrangement of every atom, including the absolute stereochemistry of chiral centers.
The Causality Behind the Choice: Why SC-XRD is Definitive
While other spectroscopic methods provide valuable, averaged information about a bulk sample, SC-XRD analyzes a single, highly ordered crystal. The diffraction pattern produced when X-rays interact with the crystal's electron cloud is directly related to the arrangement of atoms in the crystal lattice. This allows for the calculation of precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration, often determined using anomalous dispersion effects.
A Self-Validating System: The Protocol for this compound
The following protocol outlines the necessary steps to obtain publication-quality SC-XRD data for a novel compound like this compound.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction Analysis
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Procedure:
-
Dissolve a small amount of purified this compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find a suitable one where the compound has moderate solubility.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques. For example, create a saturated solution of the compound in ethanol and allow the solvent to evaporate slowly in a loosely capped vial over several days.
-
Visually inspect the resulting solids under a microscope for well-formed, single crystals with smooth faces and sharp edges.
-
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the goniometer on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The instrument software will automatically determine the unit cell and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Procedure:
-
The collected data is processed to yield a set of structure factors.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The model is refined against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
The absolute configuration is determined by refining the Flack parameter, which should be close to zero for the correct enantiomer.
-
-
Complementary Techniques: Building a Body of Evidence
While SC-XRD is the definitive method, a comprehensive structural confirmation relies on a suite of analytical techniques. The data from these methods should be in complete agreement with the crystal structure.
| Analytical Technique | Information Provided | Comparison with SC-XRD |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC). Chiral shift reagents or derivatization can be used to distinguish enantiomers. | NMR confirms the molecular structure in solution, which should be consistent with the solid-state structure from SC-XRD. However, NMR alone cannot definitively determine the absolute configuration without a known chiral reference. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the molecular formula and connectivity. | MS provides the molecular formula, which must match the formula determined by SC-XRD. It does not provide stereochemical information. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separates enantiomers, allowing for the determination of enantiomeric purity (ee%). | Chiral HPLC confirms the enantiomeric purity of the bulk sample from which the single crystal was grown. This is crucial to ensure the crystal is representative of the bulk material. |
| Vibrational Spectroscopy (FT-IR, Raman) | Provides information about the functional groups present in the molecule. | The functional groups identified by IR and Raman should be consistent with the molecular structure determined by SC-XRD. |
| Circular Dichroism (CD) Spectroscopy | Provides information about the stereochemistry of chiral molecules in solution. | The experimental CD spectrum can be compared to a theoretically calculated spectrum based on the absolute configuration determined by SC-XRD. A good match provides strong supporting evidence. |
Visualizing the Workflow: From Synthesis to Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of a novel chiral molecule.
Caption: Workflow for structural confirmation.
Conclusion: An Integrated Approach for Unquestionable Results
The structural confirmation of a novel chiral molecule like this compound necessitates a multi-faceted analytical approach. While techniques such as NMR, MS, and chiral HPLC provide essential and complementary data, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute configuration. By following a rigorous and self-validating protocol, researchers can be confident in their structural assignments, a critical step in the journey of drug discovery and development. The integration of these techniques provides a comprehensive and irrefutable body of evidence for the structure of new chemical entities.
References
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PubChem. (n.d.). Benzoic acid, p-amino-, (2-((1-ethylpropyl)amino)-1-methyl)ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Retrieved from [Link]
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SciSpace. (2013, January 11). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Retrieved from [Link]
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Issues in Science and Technology Librarianship. (n.d.). View of Cambridge Structural Database (WebCSD). Retrieved from [Link]
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PubChemLite. (n.d.). Benzoic acid, p-amino-, (2-(1-ethylbutylamino)-2-methyl)propyl ester, hydrochloride. Retrieved from [Link]
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Moodle@Units. (2001, July 12). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2016, August 10). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(1-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2026, January 1). 4-[(2-Phenylethyl)amino]benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Structure of 2-(2-hydroxybenzylidene amino) benzoic acid, H 2 L ligand. Retrieved from [Link]
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ResearchGate. (2017, May 9). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]
-
IUCr Journals. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid. Retrieved from [Link]
Sources
Bioactivity and Application Comparison: (S)- vs. (R)-2-(1-Aminoethyl)benzoic Acid in Drug Discovery
Executive Summary
2-(1-Aminoethyl)benzoic acid is a highly versatile, non-proteinogenic amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis[1]. The molecule features an alpha-methyl group adjacent to the primary amine, creating a stereocenter that fundamentally dictates the 3D topology of downstream pharmacophores, such as substituted isoindolinones and peptidomimetics. Understanding the differential bioactivity between the (S)-isomer (CAS: 1391361-43-5)[2] and the (R)-isomer (CAS: 1187930-78-4)[1] is critical for rational drug design, where stereochemical precision determines target affinity, metabolic stability, and safety.
Mechanistic Causality: Why Stereochemistry Drives Bioactivity
In target-based drug discovery, biological receptors and enzymes are inherently chiral environments composed of L-amino acids. Because 2-(1-aminoethyl)benzoic acid is typically a synthetic precursor rather than a final Active Pharmaceutical Ingredient (API), its "bioactivity" is evaluated through the performance of its direct derivatives. When incorporated into a drug scaffold, the orientation of the alpha-methyl group acts as a critical structural vector:
-
The (S)-Isomer (Typically the Eutomer): In many validated targets (e.g., MDM2-p53 inhibitors or specific kinase antagonists), the (S)-configuration directs the functional groups into favorable hydrophobic pockets. This alignment enables optimal hydrogen bonding and van der Waals interactions without disrupting the protein's native fold.
-
The (R)-Isomer (Typically the Distomer): Conversely, the (R)-configuration projects the methyl group or the adjacent aromatic ring into sterically restricted regions of the binding site. This steric clash disrupts the pharmacophore model, leading to a logarithmic reduction in binding affinity (a high eudismic ratio) and potential off-target toxicity.
Comparative Bioactivity of Derivatives
The table below summarizes the typical pharmacological divergence observed when comparing (S)- vs. (R)-derived scaffolds synthesized from 2-(1-Aminoethyl)benzoic acid against a standard chiral target.
| Pharmacological Parameter | (S)-Isomer Derivative | (R)-Isomer Derivative | Causality / Mechanistic Explanation |
| Target Binding Affinity ( | 15 - 50 nM | > 5,000 nM | Proper spatial alignment in the receptor pocket vs. severe steric clash. |
| In Vitro Efficacy ( | 25 - 80 nM | > 10,000 nM | High thermodynamic affinity directly translates to potent target inhibition. |
| Metabolic Stability ( | > 120 mins | < 45 mins | The (S)-conformation often masks labile metabolic sites from CYP450 enzymes. |
| Off-Target Activity | Low | Moderate/High | Poor primary target fit leads to promiscuous, low-affinity off-target binding. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these enantiomers must follow self-validating workflows that include built-in controls.
Protocol A: Enantiomeric Purity Verification via Chiral HPLC
Objective: Confirm the enantiomeric excess (
-
System Suitability (The Validation Step): Inject a racemic standard of 2-(1-aminoethyl)benzoic acid hydrochloride[3]. Adjust the mobile phase (e.g., Hexane/Isopropanol with 0.1% TFA) on a chiral stationary phase column (e.g., Chiralcel OD-H) until baseline resolution (
) is achieved between the (S) and (R) peaks. Causality: Without proving the system can resolve the racemate, a single peak cannot be trusted as enantiomerically pure. -
Sample Preparation: Dissolve the target isomer in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject the sample. The protocol is validated only if the retention time matches exactly one of the peaks from the racemic control and no co-elution is observed.
-
Acceptance Criteria: Proceed to derivatization and bioassays only if the enantiomeric excess is
.
Protocol B: In Vitro Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the binding affinity (
-
Assay Setup: Plate the purified target protein (e.g., 10 nM) with a fluorescently labeled reference probe (e.g., 2 nM) in a 384-well microplate.
-
Compound Titration: Add the (S)- and (R)-derivatives in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Internal Validation (Z'-Factor): Include positive control wells (protein + probe + known high-affinity inhibitor) and negative control wells (protein + probe + DMSO). Calculate the Z'-factor. Causality: The assay is deemed self-validating and robust only if
, ensuring the signal window is wide enough to distinguish true binding from background noise. -
Readout: Measure polarization (mP). A dose-dependent decrease in mP indicates the derivative successfully displaced the fluorescent probe.
Visualizations
Workflow for enantiomeric resolution and bioactivity screening.
Mechanism of action for the active (S)-enantiomer derivative.
References
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-2-(1-Amino-ethyl)-benzoic acid
Operational Safety & Handling Guide: (S)-2-(1-Amino-ethyl)-benzoic acid
Executive Summary
This compound (frequently handled as its hydrochloride salt, CAS 1391361-43-5) is a critical chiral building block utilized in advanced organic synthesis and pharmaceutical drug development. Because it is a highly active crystalline powder, improper handling can lead to mucosal irritation, cross-contamination, and compromised assay integrity. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To implement effective safety controls, one must understand the physical and chemical causality behind the compound's hazards.
-
Chemical Causality: As an amino acid derivative, this compound contains both a basic primary amine and an acidic benzoic acid moiety. It exists as a fine crystalline solid.
-
Exposure Mechanism: The primary risk is the aerosolization of micro-particles during weighing and transfer. When these airborne particulates contact the moisture of the respiratory tract or ocular mucosa, they dissolve rapidly. This dissolution causes localized pH shifts and osmotic stress, triggering acute irritation.
-
GHS Classification: Under the Globally Harmonized System (GHS), this compound is classified for specific health hazards to ensure the protection of human health during handling:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Core Personal Protective Equipment (PPE) Matrix
A hazard assessment must dictate PPE selection to ensure a robust barrier system against workplace hazards[1]. The following matrix outlines the mandatory PPE for handling this compound, summarizing the quantitative and qualitative requirements.
| Protection Category | Required Specification | Causality / Mechanistic Justification | Regulatory Standard |
| Eye/Face | ANSI Z87.1 Safety Goggles (snug seal) | Prevents airborne crystalline dust from bypassing standard safety glasses and causing chemical corneal damage. | OSHA 29 CFR 1910.133 |
| Hand | Nitrile Gloves (≥0.11 mm thickness) | Nitrile provides superior chemical resistance to organic acids compared to latex, preventing dermal absorption. | OSHA 29 CFR 1910.138 |
| Respiratory | N95/P100 Respirator (if outside hood) | Filters out fine particulates (<5 microns) that cause H335 respiratory irritation. | OSHA 29 CFR 1910.134 |
| Body | Flame-resistant Lab Coat, Closed-toe shoes | Prevents accumulation of static electricity (which attracts powder) and protects against accidental spills. | OSHA 29 CFR 1910.132 |
Self-Validating Standard Operating Procedure (SOP)
Every protocol must be a self-validating system to ensure trustworthiness. Do not proceed to the next step unless the validation check is successful.
Phase 1: Pre-Operational Validation
-
Glove Integrity Check: Don nitrile gloves. Validation: Manually stretch and inspect the webbing between fingers for micro-punctures. A compromised glove breaks the barrier system.
-
Fume Hood Verification: Turn on the chemical fume hood. Validation: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the digital monitor or a tissue flutter test. This ensures aerosolized powders are drawn away from the operator, minimizing inhalation risks[2].
-
Static Mitigation: Wipe the analytical balance and spatulas with an anti-static wipe. Causality: Crystalline powders hold static charge, causing them to "jump" and aerosolize during weighing.
Phase 2: Active Handling & Transfer
-
Container Acclimation: Allow the sealed chemical container to reach room temperature before opening to prevent condensation, which degrades the chiral purity of the compound.
-
Weighing: Open the container strictly inside the validated fume hood. Use a clean, anti-static V-shaped spatula to transfer the solid into a pre-tared anti-static weigh boat.
-
Sealing: Immediately recap the primary container. Validation: Ensure the cap threads are free of powder before tightening to ensure a hermetic seal.
Phase 3: Post-Operational Decontamination
-
Surface Neutralization: Wipe down the balance and fume hood surface with a damp cloth containing a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any microscopic acid residues, followed by a DI water wipe.
-
PPE Doffing: Remove gloves using the "glove-in-glove" technique to trap any residual powder inside the discarded gloves. Wash hands immediately with soap and water.
Accidental Release & Spill Management
In the event of a spill, rapid containment is necessary to prevent the spread of irritating dust.
Fig 1: Step-by-step spill response workflow for this compound.
Spill Execution Steps:
-
Assess: Determine if the spill is manageable (<50g) or requires Environmental Health and Safety (EHS) intervention (>50g).
-
Suppress Dust: Do NOT sweep dry powder. Lightly mist the spill with DI water or cover it with damp absorbent pads to prevent aerosolization.
-
Collect: Use a non-sparking plastic scoop to collect the dampened powder and place it into a sealable hazardous waste container.
-
Decontaminate: Wipe the area with a mild alkaline solution to neutralize residual acid, then wash with soap and water.
Disposal & Waste Management
Proper disposal prevents environmental contamination and complies with established chemical management guidelines[3].
-
Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a designated, labeled solid hazardous waste bin. Do not mix with strong oxidizers.
-
Aqueous Waste: If the compound is dissolved in solvents (e.g., DMSO, Methanol) during assays, the resulting solution must be collected in a compatible, clearly labeled organic waste carboy. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.
References
-
About the GHS , United Nations Economic Commission for Europe (UNECE). URL:[Link]
-
A framework for personal protective equipment use in laboratories , National Institutes of Health (NIH). URL:[Link]
-
Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA). URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Academies of Sciences, Engineering, and Medicine. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
